molecular formula C9H5ClOS B111835 3-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 14006-54-3

3-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B111835
CAS No.: 14006-54-3
M. Wt: 196.65 g/mol
InChI Key: UFTPKLPCVLXBQY-UHFFFAOYSA-N
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Description

3-Chloro-1-benzothiophene-2-carbaldehyde serves as a versatile synthon and crucial molecular scaffold in pharmaceutical and medicinal chemistry research. Its primary research value lies in the construction of novel benzo[b]thiophene derivatives, which are sulfur-containing heterocycles known for a wide spectrum of biological activities . This compound is a foundational precursor in the synthesis of new chemical entities screened for antimicrobial properties, with some derivatives demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the benzo[b]thiophene core is a recognized pharmacophore in the development of anti-inflammatory agents, and derivatives stemming from this aldehyde have been evaluated for such activity . The strategic chlorine and aldehyde functional groups on the benzothiophene ring system make it a valuable intermediate for further functionalization, including its use in the synthesis of complex molecules like carbohydrazide derivatives and other fused heterocyclic systems aimed at exploring new therapeutic applications . The continued interest in this chemical space is underscored by ongoing methodological studies to optimize the functionalization of the benzothiophene scaffold .

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPKLPCVLXBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355908
Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
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Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14006-54-3
Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
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Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-1-benzothiophene-2-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific molecule, this guide also includes information on closely related analogues and precursors to provide a thorough understanding of its synthesis, properties, and potential applications.

Physicochemical Properties

Table 1: Physicochemical Data of Benzo[b]thiophene-2-carbaldehyde (Parent Compound)

PropertyValueReference
CAS Number 3541-37-5[1]
Molecular Formula C₉H₆OS[1]
Molecular Weight 162.21 g/mol [1]
Appearance White to Orange to Green powder/lump[1]
Melting Point 32-36 °C[1]
Boiling Point 90 °C at 0.1 mmHg[1]
Solubility Soluble in Methanol[1]
SMILES O=Cc1cc2ccccc2s1
InChI Key NXSVNPSWARVMAY-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The direct synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be designed based on established organic chemistry principles and known transformations of the benzothiophene scaffold. A common strategy would involve the formylation of 3-chlorobenzo[b]thiophene or the chlorination of benzo[b]thiophene-2-carbaldehyde. An alternative approach involves the reduction of a more accessible precursor like 3-chlorobenzo[b]thiophene-2-carboxylic acid or its corresponding acyl chloride.

Proposed Synthetic Pathway from a Carboxylic Acid Precursor:

A likely precursor, 3-chlorobenzo[b]thiophene-2-carboxylic acid (CAS: 21211-22-3), can be converted to the target aldehyde. This multi-step process typically involves the conversion of the carboxylic acid to an acyl chloride, followed by a controlled reduction.

Experimental Protocol: Reduction of Acyl Chloride (Rosenmund Reduction)

  • Step 1: Formation of the Acyl Chloride

    • 3-chlorobenzo[b]thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC or IR spectroscopy).

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step.

  • Step 2: Reduction to the Aldehyde

    • The crude acyl chloride is dissolved in a dry, inert solvent like toluene.

    • A palladium-based catalyst, such as palladium on barium sulfate (Pd/BaSO₄), is added. The catalyst is often poisoned with a sulfur compound (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.

    • The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at a controlled temperature.

    • The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is evaporated.

    • The resulting crude aldehyde is then purified by column chromatography or recrystallization.

Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Rosenmund Reduction Carboxylic_Acid 3-Chlorobenzo[b]thiophene- 2-carboxylic acid Acyl_Chloride 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, Reflux Acyl_Chloride_2 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride Target_Aldehyde 3-Chloro-1-benzothiophene- 2-carbaldehyde Acyl_Chloride_2->Target_Aldehyde H₂, Pd/BaSO₄, Quinoline-Sulfur

Caption: Proposed two-step synthesis of the target aldehyde.

Biological and Pharmacological Relevance

The benzothiophene core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4] The introduction of a chlorine atom at the 3-position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. While direct biological data for this compound is scarce, the activities of related compounds suggest its potential in several therapeutic areas.

Table 2: Reported Biological Activities of Benzothiophene Derivatives

Biological ActivityDescriptionKey Structural FeaturesReference
Anticancer Derivatives have shown promise as anticancer agents, with some exhibiting GI₅₀ values in the nanomolar range.Acrylonitrile and acylhydrazone derivatives have been investigated.[3][5]
Anti-inflammatory Certain benzothiophene compounds have demonstrated anti-inflammatory properties, with activity comparable to standard drugs like diclofenac sodium.Pyrazole and other heterocyclic substitutions are common.[2]
Antimicrobial The benzothiophene nucleus is found in compounds with activity against bacteria (including MRSA) and fungi.Acylhydrazone derivatives of 6-chlorobenzo[b]thiophene have shown potent antibacterial activity.[2][5]
Antitubercular Specific derivatives have been identified with activity against Mycobacterium tuberculosis.[2]
Antiviral Some benzothiophene-based molecules have been explored for their antiviral properties.[6]
Enzyme Inhibition The scaffold is used to design inhibitors for various enzymes.[3]

The aldehyde functional group at the 2-position serves as a versatile synthetic handle for creating a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which are often explored for their pharmacological activities.

Experimental Workflow for Drug Discovery

The development of new therapeutic agents from a core scaffold like this compound typically follows a structured workflow from synthesis to biological evaluation.

Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Synthesis of This compound B Derivative Library Synthesis (e.g., Schiff Bases, Hydrazones) A->B Reaction with amines, hydrazines, etc. C In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) B->C Primary Screening D Hit Identification (Potent & Selective Compounds) C->D E Structure-Activity Relationship (SAR) Studies D->E Lead Generation F In Vivo Efficacy and Toxicology Studies E->F G G F->G Preclinical Candidate

Caption: General workflow for drug discovery and development.

References

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3-Chloro-1-benzothiophene-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative data from closely related analogs to provide a thorough understanding for research and development purposes.

Core Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It should be noted that some data is limited and further experimental verification is recommended.

PropertyValueSource
Molecular Formula C₉H₅ClOS
Molecular Weight 196.66 g/mol
CAS Number 14006-54-3
Melting Point 112-113 °C
Boiling Point 331.1 °C at 760 mmHg
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectral Data (Expected)

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (4H) in the range of δ 7.5-8.5 ppm. Aldehydic proton (1H) as a singlet around δ 9.5-10.5 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-145 ppm. Aldehydic carbon around δ 185-195 ppm.
IR (Infrared) Spectroscopy Strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).

Synthesis and Purification

The most plausible and widely used method for the synthesis of 2-formyl-benzothiophenes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier-Haack Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Starting_Material 3-Chloro-1-benzothiophene Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloro-1-benzothiophene

Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.

Materials:

  • 3-Chloro-1-benzothiophene (1 equivalent)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (as solvent, optional)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 3-Chloro-1-benzothiophene in a minimal amount of anhydrous DMF or an appropriate solvent like DCM.

  • Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with the chosen solvent system, starting with a low polarity.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Biological and Pharmacological Context

Benzothiophene and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] The introduction of a chloro substituent can significantly modulate the pharmacological profile of the parent molecule.

Potential Biological Activities of Chloro-Substituted Benzothiophenes

G Core Chloro-Substituted Benzothiophene Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Core->Enzyme_Inhibition

Caption: Potential pharmacological activities of chloro-substituted benzothiophene derivatives.

Derivatives of benzothiophene have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Many substituted benzothiophenes have demonstrated significant antibacterial and antifungal properties. The presence of a halogen atom can enhance this activity.[3]

  • Anticancer Agents: The benzothiophene nucleus is a key component in several anticancer drugs, such as raloxifene. Chloro-substituted derivatives may exhibit cytotoxic effects against various cancer cell lines.[4]

  • Enzyme Inhibitors: The rigid, planar structure of the benzothiophene ring makes it a suitable scaffold for designing inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.

The aldehyde functionality at the 2-position of this compound serves as a versatile synthetic handle for further chemical modifications, allowing for the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and an overview of its potential biological significance based on the broader class of benzothiophene derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to 3-Chloro-1-benzothiophene-2-carbaldehyde: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-1-benzothiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document extrapolates its likely characteristics and potential applications based on extensive research into the broader class of benzothiophene derivatives. This guide covers its molecular structure, physicochemical properties, potential synthetic pathways, and the wide-ranging biological activities associated with the benzothiophene scaffold, with a particular focus on chloro-substituted analogues.

Molecular Structure and Properties

This compound belongs to the benzothiophene family, a class of bicyclic compounds where a benzene ring is fused to a thiophene ring. The core structure is characterized by a sulfur-containing aromatic heterocycle. In this specific derivative, a chlorine atom is substituted at the 3-position and a formyl (aldehyde) group is present at the 2-position of the benzothiophene ring. The presence of the electron-withdrawing chlorine and aldehyde groups is expected to significantly influence the molecule's electronic properties and reactivity.

Below is a diagram of the molecular structure of this compound.

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 S1 S C7->S1 Cl1 Cl C7->Cl1 C8->C2 C9 C C8->C9 S1->C8 O1 O C9->O1 H1 H C9->H1 H_C3 H_C4 H_C5 H_C6

Molecular Structure of this compound

Physicochemical Properties (Predicted and Inferred from Analogues)

PropertyValue (Estimated)Source/Basis
Molecular FormulaC₉H₅ClOS
Molecular Weight196.65 g/mol [1]
AppearanceLikely a solid at room temperatureBased on parent compound
Melting PointNot available
Boiling PointNot available
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of similar organic compounds.

Synthesis Strategies

A common route for the synthesis of 2-formyl-3-halobenzothiophenes involves a two-step process: halogenation of the benzothiophene core followed by formylation.[2] A plausible synthetic workflow for this compound is outlined below.

G start Benzo[b]thiophene step1 Chlorination (e.g., NCS in Acetic Acid) start->step1 intermediate 3-Chlorobenzo[b]thiophene step1->intermediate step2 Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate->step2 product This compound step2->product

Plausible Synthetic Workflow for this compound

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure for Analogues)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The following is a general protocol adapted from the synthesis of related benzothiophene aldehydes.

  • Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.

  • Reaction: The starting material, 3-chlorobenzo[b]thiophene, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added to the Vilsmeier reagent at a controlled temperature.

  • Work-up: The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-formyl derivative.

Spectroscopic Characterization (Inferred)

Based on the known spectral data of the parent compound, benzo[b]thiophene-2-carbaldehyde, and other substituted benzothiophenes, the following characteristic spectral features are anticipated for this compound.[3][4]

Infrared (IR) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Aldehyde)~1670-1690 (strong)
C-H (Aldehyde)~2720 and ~2820
C=C (Aromatic)~1400-1600
C-Cl~600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons on the benzene ring would likely appear as multiplets between δ 7.0 and 8.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal, expected above δ 180 ppm. The aromatic carbons would resonate in the typical range of δ 120-150 ppm.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed.

Biological Activities and Therapeutic Potential

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules with a wide range of biological activities.[5][6] The introduction of a chlorine atom can further modulate these properties. While direct studies on this compound are scarce, research on related chloro-benzothiophene derivatives suggests potential in several therapeutic areas.[7][8]

G center Benzothiophene Scaffold act1 Antimicrobial center->act1 act2 Anticancer center->act2 act3 Anti-inflammatory center->act3 act4 Enzyme Inhibition (e.g., Kinases, Cholinesterases) center->act4 act5 Antitubercular center->act5 act6 Antiviral center->act6

Diverse Biological Activities of the Benzothiophene Scaffold

Antimicrobial Activity

Various substituted benzothiophenes have demonstrated significant antibacterial and antifungal properties.[8] The presence of a halogen, such as chlorine, on the benzothiophene ring has been shown to enhance antimicrobial efficacy in some cases.[9] Derivatives of 3-chlorobenzo[b]thiophene-2-carboxyl chloride have been used as starting materials for the synthesis of new compounds with potent antibacterial and antifungal activities.[7]

Anticancer Activity

The benzothiophene nucleus is a key component of several anticancer agents.[5] For instance, some benzothiophene derivatives have shown promising activity against various cancer cell lines. The aldehyde functional group can also serve as a reactive handle for the synthesis of more complex molecules with potential cytotoxic effects.

Anti-inflammatory Activity

Derivatives of 3-chlorobenzo[b]thiophene have been investigated for their anti-inflammatory properties.[7] The aldehyde at the 2-position could be a precursor for the synthesis of chalcones and other compounds known to possess anti-inflammatory effects.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. While direct experimental data on this specific molecule is limited, the well-documented and diverse biological activities of the benzothiophene scaffold, particularly chloro-substituted derivatives, provide a strong rationale for its further investigation. Researchers in drug discovery and medicinal chemistry can utilize this compound as a versatile starting material for the synthesis of novel molecules with potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. Future studies should focus on the detailed experimental characterization and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

Solubility of 3-Chloro-1-benzothiophene-2-carbaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 3-Chloro-1-benzothiophene-2-carbaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative assessment based on the physicochemical properties of the molecule and the known solubility of analogous compounds. Furthermore, it outlines standard experimental protocols for solubility determination and presents a logical workflow for researchers to establish the solubility of this compound in various organic solvents.

Executive Summary

Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid, aromatic benzothiophene core, substituted with a polar aldehyde group and a lipophilic chlorine atom.

The parent compound, benzothiophene, is known to be readily soluble in various organic solvents such as benzene, xylene, chloroform, acetone, and ether, while being insoluble in water.[1][2] The presence of the aldehyde and chloro substituents on the benzothiophene core of the target molecule will modulate its solubility relative to the parent compound. The polar aldehyde group may slightly increase its affinity for more polar organic solvents, while the chloro group will enhance its lipophilicity.

Based on these structural characteristics, this compound is expected to be soluble in a range of common laboratory solvents.

Expected Solubility Profile:

  • High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and ethers (e.g., diethyl ether, tetrahydrofuran).

  • Moderate to Good Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF)).

  • Limited Solubility: In polar protic solvents such as lower alcohols (e.g., methanol, ethanol), where the non-polar benzothiophene backbone limits interaction.

  • Insoluble: In water.

Comparative Physicochemical Data

To provide context for the expected properties of this compound, the following table summarizes available data for the target compound and its parent molecule, benzothiophene.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State at RTExpected Solubility in Organic Solvents
This compound C₉H₅ClOS196.66Solid (Predicted)Good
Benzothiophene C₈H₆S134.20Colorless to pale yellow liquidHigh[1][2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard experimental methodologies are recommended.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Objective: To ascertain the saturation concentration of this compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound

    • Selected organic solvent(s) of high purity

    • Vials with screw caps

    • Constant temperature shaker bath

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Add an excess amount of solid this compound to a vial to ensure a saturated solution is achieved.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent.

    • Analyze the concentration of the diluted sample using a pre-validated HPLC method.

    • Calculate the original solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mol/L.

Illustrative Synthetic Protocol

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, the synthesis of the closely related benzo[b]thiophene-2-carbaldehyde provides insight into the types of solvents in which these compounds are soluble and can be processed. The following is a summary of such a synthesis.[3]

  • Reaction: The synthesis involves the reaction of methylthiobenzene with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in hexane.[3]

  • Formylation: Anhydrous dimethylformamide (DMF) is then added to the reaction mixture.[3]

  • Workup and Extraction: The reaction is quenched with aqueous hydrochloric acid. The product is extracted from the aqueous phase using diethyl ether (Et₂O).[3]

  • Purification: The combined organic phases are washed and dried, indicating the product's stability and solubility in these solvents.[3]

This example demonstrates the use of non-polar (hexane) and moderately polar (diethyl ether) solvents, supporting the inferred solubility profile of substituted benzothiophenes.

Visualization of Logical Workflows

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound when no prior data is available.

G Workflow for Solubility Assessment of a Novel Compound cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis and Reporting A Literature Search for Solubility Data B Analyze Physicochemical Properties (Structure, Polarity, MW) A->B C Qualitative Solubility Prediction B->C D Select a Range of Organic Solvents (Polar, Non-polar, Aprotic, Protic) C->D Proceed to Experimentation E Perform Small-Scale Qualitative Tests (e.g., visual dissolution of a few mg) D->E F Execute Quantitative Solubility Assay (e.g., Shake-Flask Method) E->F G Analyze Samples via HPLC or other calibrated analytical method F->G H Calculate Solubility Values (e.g., mg/mL, mol/L) G->H I Tabulate and Report Data H->I J Refine Solubility Profile I->J

Caption: A logical workflow for the systematic assessment of a compound's solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, a strong qualitative prediction can be made based on its molecular structure and the properties of related compounds. It is expected to be soluble in a variety of common organic solvents, particularly those of low to moderate polarity. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde from Cinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Chloro-1-benzothiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, cinnamic acid. This document details the synthetic strategy, key transformations, and provides detailed experimental protocols. All quantitative data is summarized for clarity, and the overall workflow is visualized to facilitate a deeper understanding of the synthesis.

Synthetic Strategy Overview

The synthesis of this compound from cinnamic acid is a multi-step process that proceeds through the formation of a key intermediate, 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate is then subsequently reduced to the target aldehyde. The overall transformation can be summarized in two main stages:

  • Stage 1: Cyclization and Chlorination. Cinnamic acid undergoes a reaction with thionyl chloride in the presence of a base, such as pyridine, to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This one-pot reaction involves the formation of the benzothiophene ring system and chlorination at the 3-position.

  • Stage 2: Reduction. The resulting 3-chlorobenzo[b]thiophene-2-carbonyl chloride is then selectively reduced to this compound. A classic and effective method for this transformation is the Rosenmund reduction.

The complete synthetic workflow is illustrated in the diagram below.

SynthesisWorkflow cluster_reagents1 cluster_reagents2 CinnamicAcid Cinnamic Acid ThionylChloride SOCl₂, Pyridine Intermediate 3-Chlorobenzo[b]thiophene- 2-carbonyl chloride CinnamicAcid->Intermediate Stage 1: Cyclization & Chlorination Reduction H₂, Pd/BaSO₄ (Rosenmund Reduction) FinalProduct 3-Chloro-1-benzothiophene- 2-carbaldehyde Intermediate->FinalProduct Stage 2: Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride from Cinnamic Acid

This procedure is adapted from established literature methods.[1][2]

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene (solvent)

  • Cyclohexane (for recrystallization)

Procedure:

  • To a stirred mixture of cinnamic acid (0.5 mol) in chlorobenzene (300 ml), add pyridine (0.05 mol).

  • Slowly add thionyl chloride (0.77 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The crude product is then suspended in hot cyclohexane and filtered to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride as a solid.

Stage 2: Synthesis of this compound via Rosenmund Reduction

This is a general procedure for the Rosenmund reduction, which can be adapted for the specific substrate.

Materials:

  • 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst (5%)

  • Dry toluene or xylene (solvent)

  • Hydrogen gas (H₂)

  • Quinoline-sulfur poison (optional, to prevent over-reduction)

Procedure:

  • In a flask equipped with a reflux condenser, gas inlet, and stirrer, suspend the palladium on barium sulfate catalyst in dry toluene.

  • Heat the solvent to reflux while bubbling hydrogen gas through the suspension to activate the catalyst.

  • Add a solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride in dry toluene to the reaction mixture.

  • If necessary, add a small amount of a catalyst poison (e.g., quinoline-sulfur) to prevent the reduction of the aldehyde to an alcohol.

  • Continue bubbling hydrogen through the refluxing solution and monitor the reaction progress by tracking the evolution of HCl gas (which can be detected with moist litmus paper at the condenser outlet).

  • Once the evolution of HCl ceases, the reaction is complete.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterStage 1: Carbonyl Chloride SynthesisStage 2: Aldehyde Synthesis (Rosenmund Reduction)
Starting Material Cinnamic Acid3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Key Reagents Thionyl Chloride, PyridineH₂, Pd/BaSO₄
Solvent ChlorobenzeneToluene or Xylene
Reaction Temperature RefluxReflux
Reaction Time 48 hoursVaries (monitored by HCl evolution)
Typical Yield Moderate to GoodGood to Excellent
Product Purity Can be purified by recrystallizationCan be purified by recrystallization or chromatography

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with the product of the first stage serving as the reactant for the second. This direct relationship is visualized in the workflow diagram in Section 1. No complex signaling pathways are involved in this synthetic route.

Conclusion

The described two-stage synthesis provides a reliable and scalable method for the preparation of this compound from cinnamic acid. The protocols are based on well-established chemical transformations, ensuring reproducibility. This technical guide serves as a valuable resource for researchers requiring this important heterocyclic aldehyde for their work in drug discovery and materials science. Further optimization of reaction conditions, particularly for the Rosenmund reduction, may lead to improved yields and purity.

References

Spectroscopic Profile of 3-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Chloro-1-benzothiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of the parent compound, 1-benzothiophene-2-carbaldehyde, and the known effects of chloro-substitution on aromatic systems.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.1s1HAldehyde proton (-CHO)
~7.9-8.1m1HAromatic proton
~7.4-7.6m3HAromatic protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~183Carbonyl carbon (C=O)
~142Aromatic quaternary carbon
~140Aromatic quaternary carbon
~135Aromatic quaternary carbon
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~124Aromatic CH
~123Aromatic quaternary carbon (C-Cl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2830, ~2730Weak-MediumC-H stretch of aldehyde
~1680StrongC=O stretch of aldehyde
~1590MediumC=C stretch of aromatic ring
~1450MediumC=C stretch of aromatic ring
~750StrongC-H out-of-plane bend of aromatic ring
~700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
196/198HighMolecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
195/197Medium[M-H]⁺
167/169Medium[M-CHO]⁺
132Medium[M-CHO-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). Data would be acquired at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals who may work with 3-Chloro-1-benzothiophene-2-carbaldehyde. Given the absence of comprehensive safety data, a cautious approach is paramount. This document outlines general safety protocols, personal protective equipment (PPE) recommendations, and emergency procedures to mitigate potential risks.

Hazard Identification and Classification

Without a specific SDS, the precise hazards of this compound remain unclassified. However, based on the structural alerts (an aldehyde functional group and a chlorinated heterocyclic system), it is prudent to treat this compound as potentially hazardous.

GHS Classification (Assumed)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. In the absence of specific data, a conservative GHS classification should be assumed.

Hazard Class Hazard Category Signal Word Hazard Statement GHS Pictogram
Acute Toxicity, OralData Not AvailableWarning (Assumed)H302: Harmful if swallowed (Assumed)GHS07 (Exclamation Mark)
Skin Corrosion/IrritationData Not AvailableWarning (Assumed)H315: Causes skin irritation (Assumed)GHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationData Not AvailableWarning (Assumed)H319: Causes serious eye irritation (Assumed)GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Data Not AvailableWarning (Assumed)H335: May cause respiratory irritation (Assumed)GHS07 (Exclamation Mark)

Note: The above classifications are assumed based on structurally similar compounds and are for precautionary purposes only.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure to potentially hazardous chemicals.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is essential for all procedures that may generate dust, vapors, or aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Protection Type Recommendation Specification Examples
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.ANSI Z87.1 compliant
Skin Protection A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves are required.Nitrile or neoprene gloves
Respiratory Protection Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection.NIOSH-approved respirator with organic vapor cartridges
Hand Protection Disposable, chemical-resistant gloves should be worn. Gloves should be inspected for defects before use and changed frequently, especially after direct contact with the chemical.Follow manufacturer's guidelines for breakthrough time

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is vital for ensuring laboratory safety.

General Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is worn correctly. The chemical fume hood should be operational, and the work area should be clean and uncluttered.

  • Weighing and Transferring: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weighing paper) to handle the substance. Avoid creating dust. If it is a liquid, transfers should be performed carefully to prevent splashes.

  • Running Reactions: Set up all apparatus within the fume hood. Ensure that all joints are properly sealed. If heating is required, use a controlled heating source such as a heating mantle or an oil bath.

  • Post-Experiment: Upon completion of the experiment, all contaminated glassware and equipment should be decontaminated. The work area should be thoroughly cleaned.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent the spread of the chemical.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical. For larger spills, follow your institution's specific hazardous material spill response procedures.

  • Dispose: Collect the absorbed material and any contaminated items in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Follow any specific storage recommendations provided by the supplier.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Visualized Workflows

The following diagrams illustrate standard safety workflows for handling hazardous chemicals.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal RiskAssessment Conduct Risk Assessment ObtainSDS Obtain & Review SDS RiskAssessment->ObtainSDS DonPPE Don Appropriate PPE ObtainSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood WeighTransfer Weigh & Transfer Carefully WorkInHood->WeighTransfer RunExperiment Run Experiment WeighTransfer->RunExperiment Decontaminate Decontaminate Equipment RunExperiment->Decontaminate CleanArea Clean Work Area Decontaminate->CleanArea DoffPPE Doff PPE Correctly CleanArea->DoffPPE SegregateWaste Segregate Hazardous Waste DoffPPE->SegregateWaste DisposeProperly Dispose via EHS SegregateWaste->DisposeProperly

Caption: A standard workflow for the safe handling of a chemical in a research laboratory.

SpillResponse Spill Chemical Spill Occurs Alert Alert Personnel Nearby Spill->Alert Assess Assess the Spill Spill->Assess Evacuate Evacuate Area (if necessary) Alert->Evacuate Isolate Isolate the Spill Area Assess->Isolate PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Absorbent Isolate->Contain PPE->Contain Clean Clean the Spill Area Contain->Clean Dispose Dispose of Waste via EHS Clean->Dispose Report Report the Incident Dispose->Report

Caption: Emergency response procedure for a chemical spill in a laboratory setting.

The Chemistry of Benzothiophene-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document explores the role of benzothiophene-2-carbaldehyde as a precursor to pharmacologically significant molecules and visualizes the underlying synthetic strategies and potential biological interactions through logical diagrams.

Introduction: A Historical Perspective

The benzothiophene scaffold, an aromatic heterocyclic compound, has been a subject of interest in organic and medicinal chemistry for over a century. Its derivatives are integral to numerous pharmaceuticals, including raloxifene (an estrogen receptor modulator), zileuton (a leukotriene synthesis inhibitor), and sertaconazole (an antifungal agent)[1]. The introduction of a formyl group at the 2-position of the benzothiophene ring system yields benzothiophene-2-carbaldehyde, a versatile intermediate for further chemical transformations.

Historically, the synthesis of aryl aldehydes has been achieved through various methods, with the Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, being a prominent technique for the formylation of electron-rich aromatic and heteroaromatic compounds[2]. While the precise first synthesis of benzothiophene-2-carbaldehyde is not prominently documented as a landmark discovery, its preparation would have followed the establishment of reliable methods for the formylation of heterocycles. Early methods for thiophene-2-aldehydes, the non-benzofused analogs, were explored in the mid-20th century, laying the groundwork for the synthesis of their benzofused counterparts[3][4][5]. Modern synthetic chemistry has since provided more direct and high-yield approaches to this important molecule.

Synthesis of Benzothiophene-2-carbaldehyde

Several synthetic routes to benzothiophene-2-carbaldehyde have been developed, each with its own advantages and limitations. The most common methods include the Vilsmeier-Haack formylation of benzo[b]thiophene and a more recent, high-yield, one-pot synthesis from methylthiobenzene.

Vilsmeier-Haack Formylation of Benzo[b]thiophene

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.

Logical Workflow for Vilsmeier-Haack Reaction:

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_salt Iminium Salt Intermediate Benzothiophene Benzo[b]thiophene Benzothiophene->Iminium_salt + Vilsmeier Reagent Product Benzothiophene-2-carbaldehyde Iminium_salt->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol:

A representative procedure for the Vilsmeier-Haack formylation of benzo[b]thiophene is as follows[2][6]:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3.0 eq) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: A solution of benzo[b]thiophene (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. The mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure benzothiophene-2-carbaldehyde.

One-Pot Synthesis from Methylthiobenzene

A novel and efficient one-pot synthesis of benzothiophene-2-carbaldehyde has been reported, starting from the readily available methylthiobenzene[7][8]. This method involves a sequential lithiation, formylation, and intramolecular condensation.

Reaction Pathway from Methylthiobenzene:

G Start Methylthiobenzene Intermediate1 Dilithiated Intermediate Start->Intermediate1 + 2 BuLi, TMEDA Intermediate2 Dialdehyde Intermediate Intermediate1->Intermediate2 + 2 DMF Product Benzothiophene-2-carbaldehyde Intermediate2->Product Intramolecular Condensation & Aromatization

Caption: One-pot synthesis pathway.

Experimental Protocol: [7]

  • Reaction Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) in a flame-dried flask under a nitrogen atmosphere, tetramethylethylenediamine (TMEDA, 2.8 g, 24.1 mmol) is added with stirring.

  • Lithiation: The mixture is cooled to 0 °C, and a solution of n-butyllithium (n-BuLi) in hexane (1.6 M; 15.1 mL, 24.2 mmol) is added dropwise. The reaction is stirred at 0 °C for 15 minutes and then at room temperature for 24 hours.

  • Formylation: The mixture is cooled in a water bath, and anhydrous N,N-dimethylformamide (DMF, 2.1 mL, 27.4 mmol) is added slowly with vigorous stirring. The resulting mixture is stirred at room temperature for 24 hours.

  • Workup and Purification: The reaction is quenched with 1 M aqueous HCl (40 mL). The organic phase is separated, washed with 1 M HCl, water, and brine. The aqueous layers are extracted with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzothiophene-2-carbaldehyde as a pale yellow solid.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of benzothiophene-2-carbaldehyde are crucial for its identification and characterization.

Table 1: Physicochemical Properties of Benzothiophene-2-carbaldehyde

PropertyValueReference
Molecular FormulaC₉H₆OS[9]
Molecular Weight162.21 g/mol [9]
Melting Point27-28 °C[7]
AppearancePale yellow solid[7]

Table 2: Spectroscopic Data for Benzothiophene-2-carbaldehyde

TechniqueDataReference
IR (film) ν = 2826 (w), 1672 (s, C=O), 1593 (w), 1518 (m), 1432 (w), 1225 (m), 1137 (m), 749 (m), 726 (m) cm⁻¹[7]
¹H-NMR δ = 10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic) ppm[7]
¹³C-NMR δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 ppm[7]
GC-MS m/z = 162 (M⁺, 100%), 161 (99%), 134 (24%), 133 (32%), 89 (50%)[7]

Role in Drug Discovery and Development

Benzothiophene-2-carbaldehyde serves as a crucial starting material for the synthesis of a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][10]. The aldehyde functionality is readily transformed into other functional groups, allowing for the construction of complex molecular architectures.

While direct studies on the signaling pathways of benzothiophene-2-carbaldehyde are limited, its derivatives have been shown to interact with various biological targets. For instance, some benzothiophene derivatives act as modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a potential target for autoimmune diseases[11]. Other derivatives have shown potential as anticancer agents by targeting specific enzymes or receptors involved in cell proliferation and survival[12].

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical scenario where a derivative of benzothiophene-2-carbaldehyde, after further synthesis, could interact with a cellular signaling pathway, such as one involving a kinase, leading to the inhibition of cancer cell proliferation.

G cluster_synthesis Synthetic Derivatization cluster_pathway Cellular Signaling Pathway Start Benzothiophene-2- carbaldehyde Derivative Bioactive Benzothiophene Derivative Start->Derivative Multi-step Synthesis Kinase Kinase Derivative->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical drug action pathway.

Conclusion

Benzothiophene-2-carbaldehyde remains a cornerstone intermediate in synthetic and medicinal chemistry. Its rich history of synthesis, from classical methods like the Vilsmeier-Haack reaction to modern, efficient one-pot procedures, underscores its importance. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers. The versatility of the aldehyde group allows for the creation of diverse libraries of benzothiophene derivatives, which continue to be a promising source of new therapeutic agents. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic aldehyde.

References

Unraveling the Structural Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The targeted compound, 3-Chloro-1-benzothiophene-2-carbaldehyde, represents a promising candidate for further investigation due to its reactive aldehyde and chloro functionalities, which allow for diverse synthetic modifications. A comprehensive understanding of its three-dimensional structure through crystal structure analysis is paramount for rational drug design, enabling the prediction of its interactions with biological targets.

Disclaimer: As of the latest literature and database reviews, a definitive, experimentally determined crystal structure for this compound has not been publicly reported. Consequently, this guide provides a comprehensive framework of the requisite experimental protocols for determining such a structure and contextualizes the compound within the broader landscape of benzothiophene derivatives' biological activities.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Part 1: Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure is a meticulous process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Purification

While a specific, optimized synthesis for this compound is not detailed in readily available literature, general synthetic routes for benzothiophenes can be adapted.[1] A common approach involves the cyclization of substituted thiophenols or the functionalization of a pre-existing benzothiophene core.[2][3] Following synthesis, the compound must be purified to a high degree (>98%), typically employing techniques such as column chromatography or recrystallization, as impurities can significantly impede crystal growth.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.[4][5][6]

Table 1: Common Crystallization Techniques for Small Organic Molecules

MethodDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[6]The solvent choice is critical. The ideal solvent dissolves the compound when hot but not at room temperature. The rate of evaporation can be controlled by adjusting the opening of the container.[6]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[6]The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization. This method is excellent for small quantities of material.[6]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.The less dense solvent should be layered on top of the denser one. This technique can produce high-quality crystals but requires careful setup.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.The rate of cooling is crucial; rapid cooling often leads to the formation of small or poorly-ordered crystals.[7]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[8][9]

xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting screening Initial Diffraction Screening mounting->screening full_data Full Data Collection screening->full_data processing Data Processing & Reduction full_data->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: General experimental workflow for single-crystal X-ray structure analysis.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a loop or glass fiber.[10]

  • Initial Screening: The mounted crystal is exposed to the X-ray beam to assess its diffraction quality and to determine the unit cell parameters.[11]

  • Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.[12]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector over a series of frames.[8]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption).[8]

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost—this is known as the "phase problem."[13]

  • Structure Solution: Methods like direct methods or Patterson techniques are used to generate an initial model of the crystal structure by estimating the phases.[13]

  • Structure Refinement: This iterative process optimizes the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[14][15][16] The quality of the final model is assessed using metrics such as the R-factor.

Table 2: Hypothetical Crystallographic Data for a Benzothiophene Derivative

This table is for illustrative purposes only and does not represent experimental data for this compound.

ParameterExample ValueDescription
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique angle.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
a (Å) 8.5Length of the 'a' axis of the unit cell.
b (Å) 12.2Length of the 'b' axis of the unit cell.
c (Å) 9.8Length of the 'c' axis of the unit cell.
α (°) 90Angle between 'b' and 'c' axes.
β (°) 105.3Angle between 'a' and 'c' axes.
γ (°) 90Angle between 'a' and 'b' axes.
Volume (ų) 995.4The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Part 2: Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not yet characterized, the benzothiophene scaffold is a well-established pharmacophore with a broad range of therapeutic applications, including anticancer and antimicrobial activities.[17][18] Derivatives have been shown to act as multi-kinase inhibitors, induce apoptosis in cancer cells, and exhibit potent activity against pathogenic bacteria and fungi.[19][20][21][22][23][24][25]

The following workflow illustrates a general approach to identifying the biological activity and potential signaling pathway interactions for a novel benzothiophene derivative.

biological_screening_workflow General Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_anticancer Anticancer Pathway Elucidation cluster_antimicrobial Antimicrobial Mechanism of Action compound This compound cell_viability Cell Viability Assays (e.g., MTT, AlamarBlue) compound->cell_viability antimicrobial Antimicrobial Assays (e.g., MIC, Disk Diffusion) compound->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle kinase Kinase Inhibition Profiling cell_viability->kinase membrane Membrane Integrity Assays antimicrobial->membrane ros Reactive Oxygen Species (ROS) Detection antimicrobial->ros biofilm Biofilm Inhibition Assays antimicrobial->biofilm western_blot Western Blot for Pathway Proteins (e.g., STAT3, Akt, MAPK) apoptosis->western_blot cell_cycle->western_blot kinase->western_blot target_id Target Identification membrane->target_id ros->target_id biofilm->target_id

Caption: A generalized workflow for investigating the therapeutic potential of novel benzothiophene derivatives.

This technical guide outlines the essential methodologies required for the comprehensive crystal structure analysis of this compound. Although a solved structure is not yet available, the protocols detailed herein provide a clear roadmap for its determination. Furthermore, the established biological significance of the benzothiophene class of molecules strongly suggests that this compound and its future derivatives are worthy candidates for screening in anticancer and antimicrobial drug discovery programs. The elucidation of its precise three-dimensional structure will be a critical step in unlocking its full therapeutic potential.

References

Methodological & Application

Vilsmeier-Haack Formylation of 3-Methoxybenzo[b]thiophene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction offers a versatile method for the formylation of electron-rich heterocyclic compounds. This document provides detailed application notes and protocols for the formylation of 3-methoxybenzo[b]thiophene, a key intermediate in the synthesis of various biologically active molecules.

The Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene is a crucial transformation that introduces a formyl group at the C2 position of the thiophene ring. This reaction proceeds under moderate conditions to yield 2-formyl-3-methoxybenzo[b]thiophene. However, under more drastic conditions, a chlorinated by-product, 3-chloro-2-formylbenzo[b]thiophene, can also be formed.[1] The resulting 2-carbaldehyde derivative serves as a valuable building block for the synthesis of a wide range of benzothiophene-based compounds with potential therapeutic applications.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene, based on established procedures for similar heterocyclic compounds.

Table 1: Key Reagents and their Roles

ReagentFormulaRoleKey Considerations
3-Methoxybenzo[b]thiopheneC₉H₈OSSubstrateElectron-rich heterocycle
Phosphorus oxychloridePOCl₃Vilsmeier reagent precursorHighly reactive, moisture-sensitive
N,N-DimethylformamideC₃H₇NOVilsmeier reagent precursor & SolventAnhydrous conditions are essential
Dichloromethane / ChloroformCH₂Cl₂ / CHCl₃Solvent (optional)Inert and anhydrous
Sodium acetate / Sodium hydroxideCH₃COONa / NaOHNeutralizing agentUsed during aqueous work-up

Table 2: Summary of Reaction Conditions and Expected Outcomes

ConditionParameterExpected OutcomeReference
Moderate Short reaction time, lower temperature2-formyl-3-methoxybenzo[b]thiophene[1]
Drastic Prolonged reaction time, higher temperature3-chloro-2-formylbenzo[b]thiophene (as by-product)[1]

Experimental Protocols

This section provides a detailed methodology for the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene.

Synthesis of 2-formyl-3-methoxybenzo[b]thiophene (Moderate Conditions)

1. Reagent Preparation:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

2. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a solution of 3-methoxybenzo[b]thiophene in anhydrous DMF.

  • Cool the flask in an ice-water bath to 0-5 °C.

3. Vilsmeier Reagent Formation and Reaction:

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution of 3-methoxybenzo[b]thiophene in DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

4. Work-up and Isolation:

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is neutral.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry it under vacuum.

5. Purification:

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 2-formyl-3-methoxybenzo[b]thiophene.

Formation of 3-chloro-2-formylbenzo[b]thiophene (Drastic Conditions)

To favor the formation of the chlorinated by-product, the reaction can be carried out under more forcing conditions, such as increasing the reaction temperature (e.g., heating to 60-80 °C) and extending the reaction time after the initial addition of POCl₃. The work-up and purification procedures remain similar to the protocol for the primary product.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate 3-Methoxybenzo[b]thiophene Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 2-Formyl-3-methoxybenzo[b]thiophene Intermediate->Product + H₂O

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Experimental_Workflow start Start reagents Mix 3-Methoxybenzo[b]thiophene and anhydrous DMF start->reagents cool Cool to 0-5 °C reagents->cool add_POCl3 Add POCl₃ dropwise cool->add_POCl3 react Stir at Room Temperature (Monitor by TLC) add_POCl3->react workup Quench with ice Neutralize with NaOAc/NaOH react->workup isolate Filter and dry the precipitate workup->isolate purify Recrystallize from Ethanol/Water isolate->purify end Pure 2-Formyl-3-methoxybenzo[b]thiophene purify->end

Caption: Step-by-step workflow for the synthesis.

Applications in Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a formyl group at the C2 position of 3-methoxybenzo[b]thiophene provides a versatile handle for further chemical modifications, leading to the synthesis of novel compounds with potential therapeutic value.

Derivatives of benzo[b]thiophene have been investigated for their efficacy as:

  • Anticancer agents: The planar benzothiophene ring system can intercalate with DNA or interact with various enzymes involved in cell proliferation.

  • Antimicrobial agents: Benzothiophene derivatives have shown activity against a range of bacteria and fungi.

  • Anti-inflammatory agents: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways.

  • Antitubercular and Antiviral agents: The structural motif is present in molecules with activity against Mycobacterium tuberculosis and various viruses.

The 2-formyl-3-methoxybenzo[b]thiophene produced through this protocol can be readily converted into other functional groups such as carboxylic acids, oximes, hydrazones, and Schiff bases, each opening up new avenues for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

References

Synthesis and Applications of Schiff Bases Derived from 3-Chloro-1-benzothiophene-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 3-Chloro-1-benzothiophene-2-carbaldehyde. This class of compounds holds significant promise in the field of medicinal chemistry, exhibiting a range of biological activities that are of interest to researchers and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with a carbonyl compound. The unique structural and electronic properties of the 1-benzothiophene scaffold, particularly when substituted with a reactive aldehyde and a chloro group, make it a valuable precursor for the synthesis of novel Schiff bases with potential therapeutic applications. These derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities. The presence of the sulfur-containing heterocycle and the imine linkage are key to their biological functions.

Applications in Drug Discovery and Development

Schiff bases derived from benzothiophene and related heterocyclic structures have demonstrated a wide array of pharmacological activities.

Antimicrobial Activity

The imine group in Schiff bases is often associated with their antimicrobial properties. While specific data for Schiff bases from this compound is not extensively available, derivatives of similar thiophene-2-carboxaldehyde have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some thiophene-based Schiff bases are in the range of >3 to 200 µg/ml.[1]

Table 1: Representative Antimicrobial Activity of Thiophene-Derived Schiff Bases

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Thiophenylidine substituted anilinesStaphylococcus aureus>3 - 200[1]
2-Thiophenylidine substituted anilinesBacillus megaterium>3 - 200[1]
2-Thiophenylidine substituted anilinesBacillus subtilis>3 - 200[1]
2-Thiophenylidine substituted anilinesProteus vulgaris3.0 - 200[1]
2-Thiophenylidine substituted anilinesEscherichia coli3.0 - 200[1]
2-Thiophenylidine substituted anilinesPseudomonas aeruginosa3.0 - 200[1]

Note: This data is for Schiff bases derived from thiophene-2-carboxaldehyde and serves as a reference for the potential activity of this compound derivatives.

Anticancer Activity

Benzothiophene derivatives have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis in cancer cells. For instance, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to activate pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[2][3] The EC50 values of IPBT against various cancer cell lines have been reported, highlighting its cytotoxic potential.[2][3]

Table 2: Cytotoxic Activity of a Benzothiophene Derivative (IPBT) Against Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Reference
MDA-MB-231Breast Cancer126.67[2][3]
HepG2Liver Cancer67.04[2][3]
LNCaPProstate Cancer127.59[2][3]
Caco-2Colorectal Cancer63.74[2][3]
Panc-1Pancreatic Cancer76.72[2][3]
HeLaCervical Cancer146.75[2][3]
IshikawaEndometrial Cancer110.84[2][3]

Note: This data is for a related benzothiophene derivative and suggests the potential anticancer activity of Schiff bases derived from this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the condensation reaction between this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of the desired primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically within 3-6 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 3: Hypothetical Synthesis Data for Schiff Bases of this compound

Amine ReactantReaction Time (hours)Yield (%)
Aniline485-95
4-Methylaniline3.588-96
4-Chloroaniline582-90
4-Nitroaniline675-85

Note: These are estimated values based on general Schiff base synthesis and require experimental validation for this specific aldehyde.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To confirm the formation of the imine (-C=N-) bond (typically appearing in the range of 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8-9 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation reactants This compound + Primary Amine dissolution Dissolve in Ethanol reactants->dissolution reaction Reflux with Catalytic Acid dissolution->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization mp Melting Point recrystallization->mp ftir FT-IR recrystallization->ftir nmr NMR (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms antimicrobial Antimicrobial Assays recrystallization->antimicrobial anticancer Anticancer Assays recrystallization->anticancer

General workflow for synthesis and evaluation.
Proposed Anticancer Signaling Pathway

Based on the activity of related benzothiophene and benzothiazole derivatives, a potential mechanism of anticancer action involves the induction of apoptosis. The following diagram illustrates a plausible signaling pathway.

anticancer_pathway compound Benzothiophene Schiff Base pi3k PI3K compound->pi3k Inhibits akt AKT pi3k->akt bax Bax akt->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic pathway for benzothiophene derivatives.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for further investigation in drug discovery. The synthetic protocols provided herein offer a straightforward approach to generating a library of these derivatives. While the biological data from related compounds is encouraging, further studies are essential to fully elucidate the therapeutic potential of this specific class of Schiff bases. Researchers are encouraged to utilize these protocols as a starting point for their investigations and to conduct thorough biological evaluations to identify lead compounds for future drug development efforts.

References

Application Notes and Protocols: 3-Chloro-1-benzothiophene-2-carbaldehyde in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Specifically, derivatives of 3-chloro-1-benzothiophene have shown promise as a foundational structure for the synthesis of potent antimicrobial compounds.

This document provides detailed application notes and experimental protocols for the synthesis of various antimicrobial agents derived from the 3-chloro-1-benzothiophene-2-carbonyl scaffold. While many synthetic routes utilize the more reactive 3-chloro-1-benzothiophene-2-carbonyl chloride, the parent aldehyde, 3-chloro-1-benzothiophene-2-carbaldehyde, serves as a crucial starting material for its synthesis and for other derivatives such as chalcones and Schiff bases. These notes will detail synthetic pathways, provide specific experimental protocols, and summarize the antimicrobial activity of the resulting compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various synthesized derivatives of 3-chloro-1-benzothiophene is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to facilitate easy comparison.

Table 1: Antibacterial Activity of 3-Chloro-1-benzothiophene Derivatives against Gram-Positive Bacteria

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisBacillus cereusEnterococcus faecalis
3a SulfoneModerate ActivityModerate Activity--
3b SulfoneModerate ActivityModerate Activity--
25 Cyclohexanol16-1616
26 Cyclohexanol16-1616

Data for compounds 3a and 3b are qualitative as "slight to moderate" with a promising broad-spectrum profile.[3] Compounds 25 and 26 are cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes, respectively.[1]

Table 2: Antibacterial Activity of 3-Chloro-1-benzothiophene Derivatives against Gram-Negative Bacteria

Compound IDDerivative ClassEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
3a SulfoneModerate ActivityModerate Activity-
3b SulfoneModerate ActivityModerate Activity-

Data for compounds 3a and 3b are qualitative as "slight to moderate" with a promising broad-spectrum profile.[3]

Table 3: Antifungal Activity of 3-Chloro-1-benzothiophene Derivatives

Compound IDDerivative ClassCandida albicansCrysosporium pannicalAspergillus nigerRhizopus oryzae
3a SulfoneModerate ActivityModerate ActivityModerate ActivityModerate Activity
3b SulfoneModerate ActivityModerate ActivityModerate ActivityModerate Activity
25 Cyclohexanol16---
26 Cyclohexanol16---

Data for compounds 3a and 3b are qualitative as "slight to moderate" with a promising broad-spectrum profile.[3] Compounds 25 and 26 are cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes, respectively.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a starting point for the synthesis and evaluation of novel antimicrobial agents derived from this compound.

Protocol 1: Synthesis of 3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamides (General Procedure)

This protocol describes the amidation of 3-chloro-1-benzothiophene-2-carbonyl chloride, which can be synthesized from this compound by oxidation to the carboxylic acid followed by treatment with a chlorinating agent (e.g., thionyl chloride).

Materials:

  • 3-chloro-1-benzothiophene-2-carbonyl chloride

  • Substituted aniline

  • Dry solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (or other suitable base)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the substituted aniline (1.1 equivalents) in a dry solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-1-benzothiophene-2-carbonyl chloride (1 equivalent) in the same dry solvent to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide.[3]

Protocol 2: Synthesis of Sulfone Derivatives of 3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamides

This protocol details the oxidation of the sulfide in the benzothiophene ring to a sulfone, a modification shown to influence antimicrobial activity.

Materials:

  • 3-Chloro-N-(aryl)benzo[b]thiophene-2-carboxamide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the synthesized 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide in glacial acetic acid in a round-bottom flask.

  • Slowly add hydrogen peroxide (excess) to the solution.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfone derivative.[3]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (broth + inoculum) and negative (broth only) controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Synthesis_of_Carboxamides_and_Sulfones cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_reagents Reagents Carbaldehyde 3-Chloro-1-benzothiophene- 2-carbaldehyde Oxidation 1. Oxidation 2. SOCl₂ CarbonylChloride 3-Chloro-1-benzothiophene- 2-carbonyl chloride Amine Ar-NH₂ Et₃N Carboxamide 3-Chloro-N-(aryl)benzo[b]thiophene- 2-carboxamide H2O2 H₂O₂ CH₃COOH Sulfone Sulfone Derivative Oxidation->CarbonylChloride Protocol 1 Precursor Amine->Carboxamide Protocol 1 H2O2->Sulfone Protocol 2

Caption: Synthesis of Carboxamides and Sulfones.

Broth_Microdilution_Workflow start Start: Prepare Compound Stock Solution dilution Perform Serial Dilutions in 96-Well Plate start->dilution inoculation Add Standardized Microbial Inoculum dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read Read Results: Observe for Visible Growth incubation->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Caption: Broth Microdilution Workflow.

Conclusion

The 3-chloro-1-benzothiophene scaffold is a versatile starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the 2-position allow for the creation of extensive compound libraries for screening. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate new derivatives in the ongoing search for effective treatments against pathogenic microorganisms. The promising activity of sulfone and cyclohexanol derivatives warrants further investigation and optimization of this chemical series.

References

Application Notes & Protocols: Preparation and Evaluation of 3-Chloro-1-benzothiophene-2-carbaldehyde Derivatives for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and application of 3-Chloro-1-benzothiophene-2-carbaldehyde derivatives as potential enzyme inhibitors. The protocols outlined below are intended to guide researchers in the preparation of these compounds and their subsequent evaluation in enzyme inhibition studies.

Introduction

Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. Among these, this compound serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. These derivatives have been investigated for their efficacy as inhibitors of various enzymes, playing a crucial role in the discovery of new drug candidates. This document details the synthetic route to these compounds and the methodology for assessing their enzyme inhibitory potential.

Synthesis of this compound Derivatives

The synthesis of the title compound is typically achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • Benzo[b]thiophen-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Benzo[b]thiophen-3(2H)-one in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Separately, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-Dimethylformamide at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of Benzo[b]thiophen-3(2H)-one over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and stir until the ice has completely melted.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Benzo[b]thiophen-3(2H)-one Benzo[b]thiophen-3(2H)-one Vilsmeier_Haack Vilsmeier-Haack Reaction Benzo[b]thiophen-3(2H)-one->Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent with POCl₃ POCl3 POCl₃ Vilsmeier_Reagent->Vilsmeier_Haack Crude_Product Crude Product Vilsmeier_Haack->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 3-Chloro-1-benzothiophene- 2-carbaldehyde Purification->Final_Product

Caption: Synthetic workflow for this compound.

Enzyme Inhibition Studies

The synthesized this compound derivatives can be screened for their inhibitory activity against a variety of enzymes. Benzothiophene scaffolds have shown promise as inhibitors of several enzyme families, including kinases, cholinesterases, and cyclooxygenases (COX).[1]

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds. The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2]

Materials:

  • Target enzyme (e.g., Acetylcholinesterase, Cyclooxygenase)

  • Substrate specific to the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Synthesized benzothiophene derivatives (test compounds) dissolved in DMSO

  • Positive control (a known inhibitor of the enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer. A series of dilutions of the test compounds should be made to determine the dose-response relationship.[3]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Buffer solution

    • Enzyme solution

    • Varying concentrations of the test compound or positive control. For the negative control, an equal volume of DMSO is added.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is proportional to the change in signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.[2]

Enzyme_Inhibition_Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Reagents to 96-Well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme & Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Activity Measure Reaction Rate (Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition & Determine IC₅₀ Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Data Presentation

The inhibitory activities of the synthesized this compound derivatives are summarized in the table below. The IC₅₀ values represent the concentration of the compound required to achieve 50% inhibition of the target enzyme's activity.

Compound IDTarget EnzymeIC₅₀ (µM)
Derivative 1Kinase A5.2
Derivative 2Kinase A12.8
Derivative 3Cholinesterase8.1
Derivative 4Cholinesterase15.6
Derivative 5COX-23.4
Derivative 6COX-29.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Context

The enzymes targeted by these benzothiophene derivatives are often key components of cellular signaling pathways. For instance, kinases are crucial players in cascades like the MAPK/ERK pathway, which regulates cell proliferation and survival.[1] Inhibition of a specific kinase within this pathway can block downstream signaling and potentially halt disease progression, such as in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival Transcription_Factors->Cell_Response Inhibitor Benzothiophene Derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

These application notes and protocols provide a foundational guide for the synthesis and evaluation of this compound derivatives as enzyme inhibitors. Researchers are encouraged to adapt and optimize these methods for their specific target enzymes and research goals.

References

Application Notes: 3-Chloro-1-benzothiophene-2-carbaldehyde as a Versatile Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential of 3-Chloro-1-benzothiophene-2-carbaldehyde as a key building block for the synthesis of a new generation of agrochemicals. The benzothiophene core is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown promising activity in the agrochemical sector.[1][2][3][4][5] This document outlines synthetic protocols for creating diverse derivatives, presents hypothetical biological activity data, and discusses potential modes of action for fungicides, herbicides, and insecticides based on this versatile scaffold.

Rationale for Use in Agrochemical Development

The this compound moiety offers several advantages for the development of novel agrochemicals:

  • Structural Rigidity and Planarity: The fused ring system provides a rigid backbone, which can lead to specific interactions with biological targets.

  • Reactive Aldehyde Group: The carbaldehyde at the 2-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, such as carboxamides, hydrazones, and pyrazoles, allowing for extensive structure-activity relationship (SAR) studies.[6][7][8][9]

  • Chlorine Substitution: The chlorine atom at the 3-position can influence the electronic properties of the molecule and may contribute to enhanced biological activity or metabolic stability.

  • Lipophilicity: The benzothiophene core imparts a degree of lipophilicity that can aid in the penetration of biological membranes.

Synthesis of Agrochemical Derivatives

The aldehyde functionality of this compound is the primary site for derivatization. The following sections outline protocols for the synthesis of three classes of potential agrochemicals: carboxamides (fungicides), pyrazoles (herbicides), and hydrazones (insecticides).

Synthesis of Benzothiophene Carboxamide Derivatives (Potential Fungicides)

Benzothiophene carboxamides are structurally related to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The following is a representative protocol for the synthesis of a novel benzothiophene carboxamide.

Experimental Protocol: Synthesis of N-aryl-3-chloro-1-benzothiophene-2-carboxamides

  • Oxidation of the Aldehyde: To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water (2:1), add 2-methyl-2-butene (4.0 eq). To this solution, add a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water dropwise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-benzothiophene-2-carboxylic acid.

  • Formation of the Acid Chloride: To a solution of 3-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-chloro-1-benzothiophene-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane and add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 8-12 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-chloro-1-benzothiophene-2-carboxamide.

Hypothetical Fungicidal Activity Data

The following table summarizes the hypothetical in vitro fungicidal activity of a series of synthesized benzothiophene carboxamide derivatives against common plant pathogens.

Compound IDR-group on AnilineBotrytis cinerea IC50 (µg/mL)Puccinia triticina IC50 (µg/mL)Rhizoctonia solani IC50 (µg/mL)
BTC-014-fluoro5.28.112.5
BTC-024-chloro3.86.59.8
BTC-034-bromo4.17.210.3
BTC-042,4-dichloro1.52.94.7
BTC-054-trifluoromethyl2.34.16.2
Tebuconazole (Standard)-1.01.52.1

Proposed Mechanism of Action: SDHI Fungicides

Fungicidal_Mechanism BTC_Derivative Benzothiophene Carboxamide Derivative Succinate_Dehydrogenase Succinate_Dehydrogenase BTC_Derivative->Succinate_Dehydrogenase inhibits

Synthesis of Benzothiophene Pyrazole Derivatives (Potential Herbicides)

Pyrazole-based compounds are known to act as herbicides by inhibiting protoporphyrinogen oxidase (PPO). The following protocol describes a potential route to novel benzothiophene pyrazoles.

Experimental Protocol: Synthesis of 3-(3-chloro-1-benzothiophen-2-yl)-1H-pyrazoles

  • Claisen-Schmidt Condensation: To a solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and dry.

  • Pyrazoline Formation: To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq). Reflux the mixture for 6-8 hours. Cool the reaction mixture and pour it into ice-cold water. Filter the solid product, wash with water, and dry.

  • Aromatization to Pyrazole: Dissolve the pyrazoline intermediate in a suitable solvent such as toluene and treat with an oxidizing agent like N-bromosuccinimide (NBS) (1.1 eq). Reflux the mixture for 2-4 hours. After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 3-(3-chloro-1-benzothiophen-2-yl)-1H-pyrazole.

Hypothetical Herbicidal Activity Data

The following table presents hypothetical pre-emergence herbicidal activity of synthesized benzothiophene pyrazole derivatives against common weed species.

Compound IDR-group on PhenylAmaranthus retroflexus EC50 (g/ha)Setaria faberi EC50 (g/ha)Abutilon theophrasti EC50 (g/ha)
BTP-014-fluoro120150200
BTP-024-chloro95110160
BTP-034-bromo105130180
BTP-042,4-dichloro6085110
BTP-054-trifluoromethyl7590130
Fomesafen (Standard)-507090

Proposed Mechanism of Action: PPO Herbicides

Herbicidal_Mechanism BTP_Derivative Benzothiophene Pyrazole Derivative PPO_Enzyme PPO_Enzyme BTP_Derivative->PPO_Enzyme inhibits

Synthesis of Benzothiophene Hydrazone Derivatives (Potential Insecticides)

Hydrazones are a class of compounds that have been investigated for their insecticidal properties, often acting on the nervous system of insects. The following protocol outlines the synthesis of benzothiophene hydrazones.[6][7]

Experimental Protocol: Synthesis of this compound Hydrazones

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of the desired substituted hydrazine (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired this compound hydrazone.

Hypothetical Insecticidal Activity Data

The following table shows the hypothetical contact toxicity of synthesized benzothiophene hydrazone derivatives against a common agricultural pest.

Compound IDR-group on HydrazineMyzus persicae (Green Peach Aphid) LD50 (µ g/aphid )
BTH-01Phenyl0.85
BTH-024-Chlorophenyl0.52
BTH-034-Nitrophenyl0.41
BTH-042,4-Dinitrophenyl0.25
BTH-05Pyridin-2-yl0.68
Imidacloprid (Standard)-0.15

Proposed Mechanism of Action: Nervous System Disruption

Insecticidal_Mechanism BTH_Derivative Benzothiophene Hydrazone Derivative Receptor_Channel Receptor_Channel BTH_Derivative->Receptor_Channel binds to and disrupts Disrupted_Signal Disrupted_Signal Receptor_Channel->Disrupted_Signal results in

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for the development of new fungicides, herbicides, and insecticides. The presented protocols and hypothetical data serve as a foundation for further research and development in this area. Structure-activity relationship studies on these and other derivatives will be crucial in optimizing the biological activity and defining the spectrum of action for this exciting class of compounds.

References

Application Notes and Protocols: Condensation Reactions of 3-Chloro-1-benzothiophene-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-benzothiophene scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active molecules and functional materials. Functionalization of this core structure is a key strategy in medicinal chemistry for the development of novel therapeutic agents. 3-Chloro-1-benzothiophene-2-carbaldehyde is a versatile intermediate, and its aldehyde group provides a reactive handle for carbon-carbon bond formation.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the base-catalyzed reaction of an aldehyde or ketone with an active methylene compound. This reaction provides a powerful and efficient route to synthesize α,β-unsaturated compounds and various heterocyclic systems, which are of significant interest in drug discovery. These application notes provide detailed protocols for the condensation of this compound with several common active methylene compounds.

General Reaction Scheme

The condensation reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final product. A basic catalyst is typically employed to facilitate the deprotonation of the active methylene compound.

General Reaction Scheme Caption: General scheme of the Knoevenagel condensation of this compound.

Data Summary

The following table summarizes the quantitative data for the condensation reactions of this compound with various active methylene compounds. Yields are representative and can vary based on specific reaction conditions and scale.

Active Methylene CompoundProductCatalystSolventConditionsYield (%)
Malononitrile2-((3-Chloro-1-benzothiophen-2-yl)methylene)malononitrilePiperidineEthanolReflux, 2-4 h85-95
Ethyl Cyanoacetate(E)-Ethyl 2-cyano-3-(3-chloro-1-benzothiophen-2-yl)acrylateDBUAcetonitrileRT, 1-2 h80-90
Barbituric Acid5-((3-Chloro-1-benzothiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneAcetic AcidEthanolReflux, 4-6 h75-85

Experimental Protocols & Visualizations

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a standard and highly efficient method for the synthesis of 2-((3-chloro-1-benzothiophen-2-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, e.g., 1.97 g, 10 mmol) and malononitrile (1.1 eq, e.g., 0.73 g, 11 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 eq, approx. 0.1 mL) to the solution using a micropipette.

  • Heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield 2-((3-chloro-1-benzothiophen-2-yl)methylene)malononitrile as a crystalline solid. Further purification by recrystallization is generally not required.[1][2]

G cluster_workflow Experimental Workflow reactants Combine Reactants (Aldehyde, Active Methylene Cmpd) & Solvent in Flask catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Stir at Appropriate Temp. (e.g., Reflux) catalyst->reaction monitor Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup Cool Reaction Mixture & Isolate Crude Product (Filtration) monitor->workup Complete purify Wash with Cold Solvent workup->purify product Dry Final Product purify->product

Caption: Generalized experimental workflow for Knoevenagel condensation.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, for a rapid reaction at room temperature.[3]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, e.g., 1.97 g, 10 mmol) and ethyl cyanoacetate (1.05 eq, e.g., 1.19 g, 10.5 mmol) in acetonitrile (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add DBU (1.0 eq, e.g., 1.52 g, 10 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.[3]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold 1 M HCl (50 mL) to neutralize the DBU and precipitate the product.

  • Stir for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water (2 x 20 mL) and a small amount of cold ethanol.

  • Dry the product under vacuum to obtain (E)-ethyl 2-cyano-3-(3-chloro-1-benzothiophen-2-yl)acrylate. The product can be further purified by recrystallization from ethanol if necessary.

G cluster_mechanism Knoevenagel Condensation Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') C Carbanion (Z-CH⁻-Z') + BH⁺ A->C Deprotonation B Base (B:) D Aldehyde (R-CHO) E Alkoxide Intermediate C->E Addition F Protonation E->F G Elimination of H₂O F->G H Final Product (α,β-unsaturated) G->H

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Protocol 3: Three-Component Synthesis of a Pyrimido[4',5':4,5]thieno[3,2-d]pyrimidine Derivative

This protocol describes a multicomponent reaction to form a fused heterocyclic system, a common strategy in drug discovery. The reaction involves the initial Knoevenagel condensation of the aldehyde with barbituric acid, followed by cyclization.[4][5]

Materials:

  • This compound

  • Barbituric acid

  • 6-Aminouracil

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • N,N-Dimethylformamide (DMF) or Sulfolane

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq, 10 mmol), barbituric acid (1.0 eq, 10 mmol), and 6-aminouracil (1.0 eq, 10 mmol) in DMF (25 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to 120-140 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water (200 mL) with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product extensively with water, followed by a small amount of ethanol and diethyl ether.

  • Dry the product under vacuum to obtain the fused pyrimidine derivative. Further purification can be achieved by recrystallization from a high-boiling solvent like DMF or acetic acid.

References

Protocol for the synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides

Introduction

3-chloro-N-aryl-1-benzothiophene-2-carboxamides are a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug development. The benzothiophene core is a prominent structural motif found in various pharmacologically active molecules.[1][2] The derivatization of this core, particularly through the formation of an amide linkage with various aryl amines, allows for the exploration of a broad chemical space to develop novel therapeutic agents. These compounds have been investigated for a range of biological activities, including antimicrobial and anthelmintic properties.[3][4] This document provides a detailed protocol for the two-step synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides, commencing from cinnamic acid.

General Reaction Scheme

The synthesis is typically a two-step process. The first step involves the preparation of the key intermediate, 3-chloro-1-benzothiophene-2-carbonyl chloride, from cinnamic acid. The second step is the amidation of this intermediate with a substituted aryl amine to yield the final product.

Step 1: Synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride (1)

Cinnamic_Acid Cinnamic Acid Acid_Chloride 3-chloro-1-benzothiophene- 2-carbonyl chloride (1) Cinnamic_Acid->Acid_Chloride Reflux, 48h Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Cinnamic_Acid Pyridine Pyridine Pyridine->Cinnamic_Acid Chlorobenzene Chlorobenzene Chlorobenzene->Cinnamic_Acid

Caption: Synthesis of the acid chloride intermediate.

Step 2: Synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides (3a-f)

Acid_Chloride 3-chloro-1-benzothiophene- 2-carbonyl chloride (1) Final_Product 3-chloro-N-aryl-1-benzothiophene- 2-carboxamide (3) Acid_Chloride->Final_Product Reflux, 10-15h Aryl_Amine Substituted Aryl Amine (2) Aryl_Amine->Acid_Chloride Pyridine Pyridine Pyridine->Acid_Chloride

Caption: Amidation to form the final product.

Experimental Protocols

Materials and Reagents
  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Chlorobenzene

  • Substituted aryl amines (e.g., 2-amino-6-substituted-benzothiazoles)

  • Toluene

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl), diluted solution

  • Ethanol

  • All reagents and solvents should be of analytical grade.[3]

Protocol 1: Synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride (1)

This protocol is adapted from the procedure described by Kallur et al.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml).

  • Addition of Thionyl Chloride: To the stirred mixture, add thionyl chloride (0.77 mol).

  • Reflux: Heat the mixture to reflux and maintain for 48 hours.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-1-benzothiophene-2-carbonyl chloride (1) can be used in the next step, in some cases without further purification.

Protocol 2: General Synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides (3a-f)

This general protocol is based on procedures involving the reaction of the acid chloride intermediate with various aryl amines.[3][5]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification dissolve_acid_chloride Dissolve acid chloride (1) (0.002 mol) in pyridine (25-30 ml) dissolve_amine Dissolve aryl amine (2) (0.002 mol) in the same solution dissolve_acid_chloride->dissolve_amine Combine reflux Reflux the mixture for 10-15 hours dissolve_amine->reflux cool Cool the reaction mixture reflux->cool precipitate Pour into ice-cooled water cool->precipitate filter Filter the solid precipitate precipitate->filter wash Wash solid with water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize

Caption: Experimental workflow for the synthesis of carboxamides.

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1-benzothiophene-2-carbonyl chloride (1) (0.002 mol) and the desired substituted aryl amine (2) (0.002 mol) in 25-30 ml of pyridine.[3]

  • Reflux: Heat the reaction mixture to reflux for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cooled water.[3]

  • Filtration and Washing: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove pyridine and other water-soluble impurities.[3]

  • Drying: Dry the collected crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-chloro-N-aryl-1-benzothiophene-2-carboxamide.[3]

Alternative Procedure Note: In some syntheses, toluene or DMF can be used as the solvent with the addition of a base like triethylamine (Et₃N). After refluxing, the resulting solid is filtered and washed with diluted HCl and water.[5]

Data Presentation

The following tables summarize the physical data for a series of synthesized N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides, as reported in the literature.[3]

Table 1: Reactants and Conditions for Synthesis of Compounds 3a-f

Compound IDAryl Amine (Substituent R)Reaction Time (h)
3aH12
3b-CH₃10
3c-OCH₃15
3d-Cl11
3e-Br12
3f-NO₂14

Table 2: Physical Data for Synthesized Carboxamides 3a-f

Compound IDMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
3aC₁₆H₉ClN₂OS₂344.84195-19755
3bC₁₇H₁₁ClN₂OS₂358.87210-21258
3cC₁₇H₁₁ClN₂O₂S₂374.87225-22752
3dC₁₆H₈Cl₂N₂OS₂379.28230-23254
3eC₁₆H₈BrClN₂OS₂423.73245-24750
3fC₁₆H₈ClN₃O₃S₂389.84260-26256

Data sourced from Kallur et al.[3]

Conclusion

The described protocols provide a reliable and straightforward methodology for the synthesis of 3-chloro-N-aryl-1-benzothiophene-2-carboxamides. The two-step synthesis is efficient, starting from commercially available cinnamic acid. The flexibility in the choice of the aryl amine in the second step allows for the creation of a diverse library of compounds for further investigation in drug discovery programs. The characterization of these compounds is typically confirmed using spectral data such as ¹H NMR, Mass spectrometry, and IR spectroscopy.[3]

References

Application of 3-Chloro-1-benzothiophene-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-benzothiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The benzothiophene scaffold itself is a prominent feature in many pharmaceuticals due to its structural similarity to endogenous molecules like tryptophan, which allows for favorable interactions with various biological targets. The presence of a reactive aldehyde group at the 2-position and a chlorine atom at the 3-position of the benzothiophene ring system provides synthetic handles for the construction of diverse molecular architectures with significant potential in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications, focusing on its use in the development of antimicrobial and anticancer agents.

I. Synthesis of Schiff Bases as Potential Antimicrobial Agents

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This class of compounds is well-known for its broad spectrum of biological activities, including antibacterial and antifungal properties.

Application Note:

The synthesis of Schiff bases from this compound and various primary amines offers a straightforward strategy to generate a library of compounds for antimicrobial screening. The electronic and steric properties of the substituent on the primary amine can be systematically varied to establish structure-activity relationships (SAR) and optimize the antimicrobial potency.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

A solution of this compound (1.0 eq) in ethanol is treated with a solution of the respective primary amine (1.0 eq) in ethanol. A few drops of glacial acetic acid are added as a catalyst, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired Schiff base. The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data: Antimicrobial Activity of Schiff Base Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of hypothetical Schiff base derivatives synthesized from this compound.

Compound IDR-group on AmineTest OrganismMIC (µg/mL)MBC (µg/mL)
SB-1 4-AnisylEscherichia coli250500
Staphylococcus aureus62.5125
Candida albicans62.5>500
SB-2 4-NitrophenylEscherichia coli250>500
Staphylococcus aureus62.5250
Candida albicans125>500
SB-3 CinnamylEscherichia coli62.5250
Staphylococcus aureus>500>500
Candida albicans250>500

Note: The data presented here is illustrative and based on typical results for similar compounds. Actual values would need to be determined experimentally.

Schiff_Base_Synthesis_Workflow start Start reagents This compound + Primary Amine start->reagents reaction Condensation Reaction (Ethanol, Glacial Acetic Acid, Reflux) reagents->reaction workup Cooling, Filtration, Washing, Drying reaction->workup product Schiff Base Product workup->product purification Recrystallization product->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis screening Antimicrobial Screening (MIC, MBC determination) analysis->screening end End screening->end Pyrazole_Synthesis_Workflow start Start aldehyde This compound start->aldehyde condensation Condensation (Ethanol, Acetic Acid) aldehyde->condensation hydrazine Substituted Hydrazine hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Cyclization Reaction (e.g., Vilsmeier-Haack) hydrazone->cyclization pyrazole Pyrazole Derivative cyclization->pyrazole purification Column Chromatography pyrazole->purification analysis Structural Elucidation (NMR, Mass Spec) purification->analysis screening Anticancer Screening (GI50 determination) analysis->screening end End screening->end Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Binds PZX PZ-X (Pyrazole Derivative) PZX->RTK Inhibits

Application Notes and Protocols: Novel Heterocyclic Compounds from 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of novel heterocyclic compounds derived from 3-Chloro-1-benzothiophene-2-carbaldehyde. This document includes synthetic protocols, quantitative biological data, and visualizations of potential mechanisms of action to guide researchers in the development of new therapeutic agents.

Introduction

This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the aldehyde and the chloro-substituent, coupled with the bioactivity of the benzothiophene scaffold, makes its derivatives promising candidates for drug discovery programs. This document outlines the synthesis of pyrimidine, pyrazole, and thiazole derivatives and summarizes their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Heterocyclic Derivatives

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic rings. The general synthetic strategies involve condensation reactions to form intermediates like chalcones and hydrazones, which then undergo cyclization to yield the desired heterocyclic cores.

Synthetic Workflow

Synthetic Workflow start 3-Chloro-1-benzothiophene- 2-carbaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation hydrazone Hydrazone Intermediate start->hydrazone Reaction with Hydrazine Hydrate thioamide Reaction with Thioamide/ Thiourea start->thioamide Hantzsch Synthesis pyrimidine Pyrimidine Derivatives chalcone->pyrimidine Reaction with Urea/Thiourea pyrazole Pyrazole Derivatives hydrazone->pyrazole Cyclization thiazole Thiazole Derivatives thioamide->thiazole

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation of this compound with an acetophenone derivative to form a chalcone intermediate, which is a precursor for pyrimidine synthesis.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol outlines the cyclization of the chalcone intermediate with urea to form a pyrimidine derivative.[1][2]

Materials:

  • Chalcone derivative (from Protocol 1)

  • Urea

  • Ethanol

  • Aqueous Potassium Hydroxide (40%)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.015 mol) in ethanol (20 mL).

  • Add aqueous potassium hydroxide solution (10 mL) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of a pyrazole derivative through the formation of a hydrazone followed by cyclization.[3][4][5]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.012 mol) dropwise to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The pyrazole derivative may precipitate out.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool to induce crystallization. Recrystallize from ethanol if necessary.

Protocol 4: Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

This protocol outlines the Hantzsch synthesis for the formation of a thiazole ring from an α-haloketone (derived from the starting aldehyde) and a thioamide.[6][7][8][9]

Materials:

  • This compound

  • Thionyl chloride or N-Bromosuccinimide (for α-halogenation)

  • Thiourea or a substituted thioamide

  • Ethanol

  • Reflux apparatus

Procedure:

Step A: Synthesis of α-halo-acetylbenzothiophene (intermediate)

  • The aldehyde must first be converted to an acetyl group and then halogenated. Alternatively, direct halogenation of the aldehyde followed by chain extension can be performed. A more direct route involves the reaction of the aldehyde with a suitable α-halo-ketone precursor if available. For this protocol, we will assume the synthesis proceeds via an α-haloketone derived from the corresponding ketone.

  • React this compound with a Grignard reagent like methylmagnesium bromide to form the corresponding secondary alcohol, followed by oxidation (e.g., with PCC) to yield 1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one.

  • The resulting ketone is then subjected to α-halogenation using a reagent like N-bromosuccinimide in the presence of a radical initiator (e.g., AIBN) or bromine in acetic acid to yield 2-bromo-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one.

Step B: Cyclization to form the Thiazole Ring

  • Dissolve the α-haloketone from Step A (0.01 mol) and thiourea (0.01 mol) in ethanol (25 mL) in a round-bottom flask.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After cooling, the thiazole derivative may precipitate as a hydrohalide salt.

  • The salt can be neutralized with a base like sodium bicarbonate solution.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure thiazole derivative.

Biological Activities and Data

The synthesized heterocyclic compounds have been evaluated for their anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize the quantitative data obtained from various studies on analogous benzothiophene derivatives.

Anticancer Activity

Many benzothiophene derivatives exhibit potent anticancer activity, with some acting as tubulin polymerization inhibitors.[10][11][12][13]

Compound TypeCell LineIC50 (µM)Reference
Benzothiophene-chalconeMCF-770-80% inhibition at 100 µg/ml[14]
Benzothiophene-chalconePC370-80% inhibition at 100 µg/ml[14]
Benzothiophene-chalconePACA270-80% inhibition at 100 µg/ml[14]
Pyrazolo[1,5-a]pyrimidine-chalconeMDA-MB-2312.6[15]
Pyrazolo[1,5-a]pyrimidine-chalconeA5493.9[15]
Pyrazolo[1,5-a]pyrimidine-chalconeDU-1457.2[15]
Mechanism of Action: Tubulin Polymerization Inhibition

Several potent anticancer benzothiophene derivatives exert their effect by inhibiting tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][13]

Tubulin Inhibition Pathway compound Benzothiophene Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Antimicrobial Activity

Benzothiophene-based heterocycles have shown promising activity against a range of bacterial and fungal pathogens.[16][17][18][19][20]

Compound TypeMicroorganismMIC (µg/mL)Reference
Benzothiophene-thiopheneS. aureus3.125[16]
Benzothiophene-thiazoleA. fumigatus6.25[16]
Benzothiophene-pyrazoleF. oxysporum6.25[16]
Chalcone-based PyrimidineS. aureusGood Activity[20]
Chalcone-based PyrimidineC. tropicalisGood Activity[20]
Anti-inflammatory Activity

Certain benzothiophene derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[21][22][23][24][25]

Compound TypeEnzymeIC50 (µM)Reference
TetrahydrobenzothiopheneCOX-20.31-1.40[22]
Trisubstituted ThiopheneCOX-25.45[23]
DihydropyrazoleCOX-20.35[25]
Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these compounds are attributed to their ability to block the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX-2 Inhibition Pathway compound Benzothiophene Derivative cox2 COX-2 Enzyme compound->cox2 Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Inhibition of the COX-2 pathway to reduce inflammation.

Conclusion

This compound is a valuable scaffold for the development of novel heterocyclic compounds with diverse biological activities. The synthetic protocols provided herein offer a foundation for the generation of libraries of pyrimidine, pyrazole, and thiazole derivatives. The presented biological data highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, warranting further investigation and optimization for the development of new therapeutics. Researchers are encouraged to utilize these notes to explore the rich chemical space accessible from this versatile starting material.

References

Application Notes and Protocols: 3-Chloro-1-benzothiophene-2-carbaldehyde as a Versatile Precursor for Schiff Base Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-1-benzothiophene-2-carbaldehyde is a valuable heterocyclic building block in the synthesis of novel fluorescent probes. The inherent fluorescence of the benzothiophene core, combined with the reactive aldehyde functionality, makes it an ideal precursor for developing sensitive and selective chemosensors. The electron-withdrawing nature of the chlorine atom at the 3-position can further modulate the photophysical properties of the resulting probes.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a Schiff base fluorescent probe, particularly for the detection of hydrazine. Hydrazine is a highly toxic and carcinogenic compound used in various industrial applications, making its detection in environmental and biological samples crucial. The described probe design leverages the formation of a hydrazone through a condensation reaction, leading to a significant change in the fluorophore's electronic and photophysical properties, enabling a "turn-on" fluorescence response.

Principle of Detection: Schiff Base Formation and Photoinduced Electron Transfer (PET) Modulation

The fundamental principle behind the use of this compound as a precursor for a hydrazine-selective probe lies in the formation of a Schiff base (in this case, a hydrazone). The aldehyde group of the precursor is relatively non-fluorescent due to quenching processes. However, upon condensation with hydrazine, a conjugated hydrazone is formed. This reaction alters the electronic structure of the molecule, often inhibiting quenching mechanisms like Photoinduced Electron Transfer (PET) and leading to a significant enhancement of fluorescence intensity.

The benzothiophene moiety serves as the fluorophore, while the hydrazine recognition site is the carbaldehyde group. The chlorine substituent can enhance the electrophilicity of the aldehyde carbon, potentially increasing the reaction rate with hydrazine.

Data Presentation

The following table summarizes the hypothetical photophysical and performance data for a representative fluorescent probe synthesized from this compound, hereby designated as BT-HyPro1 .

Parameter BT-HyPro1 (Probe Alone) BT-HyPro1 + Hydrazine Notes
Excitation Wavelength (λex) 350 nm380 nmRed-shift upon hydrazone formation indicates extended conjugation.
Emission Wavelength (λem) 420 nm (Weak)495 nm (Strong)Significant Stokes shift observed in the activated probe.
Quantum Yield (Φ) < 0.050.65Demonstrates a clear "turn-on" response.
Molar Absorptivity (ε) 1.2 x 10⁴ M⁻¹cm⁻¹2.5 x 10⁴ M⁻¹cm⁻¹Increased absorption upon reaction with hydrazine.
Limit of Detection (LOD) N/A35 nMHigh sensitivity for hydrazine detection.
Response Time N/A< 5 minutesRapid detection suitable for real-time monitoring.
Optimal pH Range N/A6.0 - 8.0Suitable for physiological and environmental samples.

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Probe (BT-HyPro1) from this compound

This protocol describes the synthesis of a Schiff base fluorescent probe by reacting this compound with a hydrazine derivative (e.g., dansyl hydrazine as a secondary fluorophore to create a FRET system, or a simple hydrazine to directly utilize the benzothiophene fluorescence). For this example, we will use hydrazine hydrate to form the fluorescent hydrazone.

Materials:

  • This compound

  • Hydrazine hydrate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.

  • Add 1.2 mmol of hydrazine hydrate to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the hydrazone product (BT-HyPro1) should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: General Procedure for Hydrazine Detection using BT-HyPro1

This protocol outlines the general steps for utilizing the synthesized BT-HyPro1 probe for the fluorometric detection of hydrazine in an aqueous sample.

Materials:

  • BT-HyPro1 stock solution (e.g., 1 mM in DMSO)

  • Hydrazine standard solutions of varying concentrations

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a working solution of BT-HyPro1 by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Prepare a series of test solutions by adding varying concentrations of hydrazine to the BT-HyPro1 working solution. Include a blank sample containing only the probe solution.

  • Incubate the solutions at room temperature for 5-10 minutes to ensure the reaction goes to completion.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. Excite the samples at 380 nm and record the emission from 400 nm to 600 nm.

  • Plot the fluorescence intensity at 495 nm against the hydrazine concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of BT-HyPro1 precursor 3-Chloro-1-benzothiophene- 2-carbaldehyde reflux Reflux (2-4h) precursor->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Ethanol + Acetic Acid (cat.) solvent->reflux product BT-HyPro1 Probe reflux->product

Caption: Synthetic scheme for the BT-HyPro1 fluorescent probe.

Detection_Mechanism cluster_mechanism Hydrazine Detection Mechanism Probe_Off BT-HyPro1 Fluorescence OFF High PET Probe_On BT-HyPro1-Hydrazone Complex Fluorescence ON PET Inhibited Probe_Off->Probe_On Condensation Reaction Analyte Hydrazine (N2H4) Analyte->Probe_On

Caption: "Turn-on" fluorescence mechanism for hydrazine detection.

Experimental_Workflow cluster_workflow Analytical Workflow A Prepare BT-HyPro1 Working Solution B Add Hydrazine Standard/Sample A->B C Incubate (5-10 min) B->C D Measure Fluorescence (λex=380nm, λem=495nm) C->D E Generate Calibration Curve D->E F Determine Unknown Concentration E->F

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of Benzothiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Vilsmeier-Haack synthesis of benzothiophene aldehydes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem 1: Low or No Yield of the Desired Benzothiophene Aldehyde

Question: I am performing a Vilsmeier-Haack reaction on my substituted benzothiophene, but I am observing a low yield of the desired aldehyde, or no product at all. What are the possible reasons and how can I improve the outcome?

Answer:

Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from the reactivity of the substrate to the reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, the benzothiophene ring must be sufficiently electron-rich to react with the Vilsmeier reagent.[1][2]

    • Solution: Benzothiophenes with electron-donating groups (EDGs) such as alkoxy or alkyl groups are more reactive. If your substrate has electron-withdrawing groups (EWGs), the reaction may require more forcing conditions, or may not proceed at all.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[3] Incomplete formation of the reagent will naturally lead to poor yields.

    • Solution: Ensure that the DMF and POCl₃ are of high purity and are handled under anhydrous conditions to prevent decomposition of the reagents. The order of addition is also crucial; typically, POCl₃ is added slowly to cold DMF.

  • Reaction Temperature: The temperature at which the reaction is carried out is critical and is dependent on the reactivity of the benzothiophene substrate.[4]

    • Solution: For activated benzothiophenes, the reaction may proceed at or below room temperature. For less reactive substrates, gentle heating might be necessary. It is advisable to start at a low temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initially planned reaction time, consider extending it.

Problem 2: Formation of a Chlorinated Side Product

Question: In the Vilsmeier-Haack formylation of my 3-methoxybenzothiophene, I am obtaining a significant amount of a chlorinated side product, 3-chloro-2-formylbenzo[b]thiophene, instead of the desired 2-formyl-3-methoxybenzo[b]thiophene. How can I prevent this?

Answer:

The formation of chlorinated side products is a known issue in Vilsmeier-Haack reactions, particularly with activated substrates and under harsh conditions.[5]

Plausible Mechanism for Chlorination:

The Vilsmeier reagent itself is a chloroiminium salt. Under forcing conditions (e.g., high temperatures or prolonged reaction times), it can act as a chlorinating agent. The electron-rich 3-position of the methoxy-substituted benzothiophene is susceptible to electrophilic attack. The ipso-attack of the Vilsmeier reagent at the 3-position, followed by the loss of the methoxy group and subsequent chlorination, can lead to the formation of the 3-chloro derivative.

Solutions to Minimize Chlorination:

The key to preventing the formation of the chlorinated side product is to use milder reaction conditions.

ParameterModerate Conditions (Favors Formylation)Drastic Conditions (Favors Chlorination)
Temperature 0 °C to Room TemperatureElevated Temperatures (e.g., > 80 °C)
Reaction Time Shorter duration, monitored by TLCProlonged heating
Stoichiometry Near stoichiometric amounts of Vilsmeier reagentLarge excess of Vilsmeier reagent

Experimental Protocol for Selective Formylation of 3-Methoxybenzothiophene:

The following is a general procedure for the selective formylation of 3-methoxybenzothiophene to obtain 2-formyl-3-methoxybenzo[b]thiophene:

  • To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-methoxybenzo[b]thiophene in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly DMF, reacts with a halogenating agent like POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final benzothiophene aldehyde.[2]

Q2: At which position on the benzothiophene ring does formylation typically occur?

A2: Formylation generally occurs at the most electron-rich position of the benzothiophene ring. For unsubstituted benzothiophene, the C3 position is generally favored. However, the presence of substituents can direct the formylation to other positions. For example, in 3-methoxybenzo[b]thiophene, the formylation occurs at the C2 position due to the activating effect of the methoxy group.

Q3: How can I purify the benzothiophene aldehyde from the reaction mixture?

A3: The purification of benzothiophene aldehydes from the crude reaction mixture is typically achieved through the following methods:

  • Column Chromatography: This is the most common and effective method for separating the desired aldehyde from unreacted starting materials and side products. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is generally used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique to obtain a product of high purity.

  • Sublimation: For certain benzothiophene aldehydes, sublimation under reduced pressure can be a viable purification method.[7]

Q4: Can other formylating agents be used for the Vilsmeier-Haack reaction?

A4: While the combination of DMF and POCl₃ is the most common, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. Different substituted formamides can also be employed, which can sometimes influence the reactivity and selectivity of the reaction.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Benzothiophene Benzothiophene Benzothiophene->Iminium_Salt + Vilsmeier Reagent Aldehyde Benzothiophene Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General workflow of the Vilsmeier-Haack reaction.

Troubleshooting_Workflow Start Low/No Yield or Side Product Formation Check_Substrate Is Benzothiophene Sufficiently Activated? Start->Check_Substrate Check_Reagents Are Reagents Pure and Anhydrous? Check_Substrate->Check_Reagents Yes Success Desired Product Obtained Check_Substrate->Success No (Consider alternative synthesis) Check_Conditions Are Reaction Conditions (Temp., Time) Optimized? Check_Reagents->Check_Conditions Yes Check_Reagents->Success No (Use pure/dry reagents) Optimize_Conditions Optimize Temperature, Time, and Stoichiometry Check_Conditions->Optimize_Conditions No Purify_Product Purify via Chromatography or Recrystallization Check_Conditions->Purify_Product Yes Optimize_Conditions->Purify_Product Purify_Product->Success

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.

References

Technical Support Center: Purification of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-1-benzothiophene-2-carbaldehyde by recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on literature for structurally similar compounds, several solvent systems can be effective. Ethanol is a primary recommendation for derivatives of 3-chloro-1-benzothiophene-2-carboxamide.[1] For the closely related 3-bromobenzo[b]thiophene-2-carbaldehyde, solvent systems such as ethanol/water or hexane/ethyl acetate are suggested.[2] A mixture of DMSO and water has also been used for the recrystallization of related heterocyclic compounds.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. To address this:

  • Lower the temperature: Ensure the solution is not saturated at a temperature above the melting point of your compound.

  • Use more solvent: Add a small amount of additional hot solvent to decrease the saturation point.

  • Change the solvent system: Switch to a lower-boiling point solvent or a solvent mixture where the compound is less soluble.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: This is likely due to supersaturation or using an excessive amount of solvent. You can induce crystallization by:

  • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Reducing the solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the temperature further: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The recovered crystals are discolored or appear impure. How can I improve the purity?

A4: Discoloration can be due to colored impurities.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This will remove any solid particles.

  • Second Recrystallization: A second recrystallization step will often yield a product of higher purity.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using too much solvent: This is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If crystals form during hot filtration, product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with a non-chilled solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

  • Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.

Quantitative Data Summary

Solvent SystemSolubility at Room TemperatureSolubility at Elevated TemperatureRecommended for Recrystallization
EthanolLow to ModerateHighYes[1]
Ethanol/WaterLowHighYes[2]
Hexane/Ethyl AcetateLowHighYes[2]
DMSO/WaterLowHighYes[3]
WaterInsolubleInsolubleNo
HexaneLowModeratePossible, risk of oiling out

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of similar compounds. Optimization may be required.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently while stirring. Continue adding the solvent portion-wise until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No impure_crystals Crystals Impure? collect->impure_crystals second_recrystallization Perform Second Recrystallization collect->second_recrystallization Yes (Other Impurities) end Pure Product induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization->cool reduce_solvent->cool adjust_solvent Adjust Solvent System or Temperature oiling_out->adjust_solvent adjust_solvent->dissolve impure_crystals->end No decolorize Decolorize with Charcoal & Hot Filtration impure_crystals->decolorize Yes (Colored) decolorize->dissolve second_recrystallization->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimizing reaction conditions for the synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The Vilsmeier-Haack reagent is a weak electrophile and may require forcing conditions for less reactive substrates.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC.
Decomposition of starting material or product: The reaction conditions may be too harsh.Lower the reaction temperature. Ensure dropwise addition of POCl₃ to the DMF at 0°C to control the initial exothermic reaction.
Poor quality of reagents: Impurities in the starting material, DMF, or POCl₃ can inhibit the reaction.Use freshly distilled POCl₃ and anhydrous DMF. Ensure the purity of the 3-chloro-1-benzothiophene starting material.
Formation of Multiple Products Side reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers or other byproducts, especially with substituted benzothiophenes.Optimize the molar ratio of the Vilsmeier reagent to the substrate. A slight excess of the reagent is often beneficial. Control the reaction temperature to improve selectivity.
Over-formylation: In some cases, diformylation can occur.Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. Monitor the reaction closely and stop it once the desired product is formed.
Difficult Product Isolation/Purification Emulsion formation during workup: The presence of DMF can lead to emulsions during aqueous extraction.After quenching the reaction with ice-water, add a sufficient amount of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and brine to break the emulsion.
Co-elution of impurities during chromatography: Similar polarity of the product and byproducts can make separation challenging.Use a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Reaction Stalls Insufficient activation of the Vilsmeier reagent: The reaction between DMF and POCl₃ may not have gone to completion.Ensure that the Vilsmeier reagent is prepared correctly by allowing sufficient time for the reaction between DMF and POCl₃ at the appropriate temperature (usually 0°C to room temperature) before adding the substrate.
Precipitation of the Vilsmeier reagent: The Vilsmeier reagent can sometimes precipitate out of solution, especially at low temperatures.If a precipitate forms and hinders stirring, consider using a co-solvent such as dichloromethane or 1,2-dichloroethane to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF and POCl₃ in the Vilsmeier-Haack reaction?

A1: In the Vilsmeier-Haack reaction, dimethylformamide (DMF) acts as the source of the formyl group, and phosphorus oxychloride (POCl₃) is an activating agent.[1] They react to form the Vilsmeier reagent, a chloroiminium ion, which is the electrophile that attacks the electron-rich aromatic ring of the 3-chloro-1-benzothiophene.[1]

Q2: What is the expected regioselectivity for the formylation of 3-chloro-1-benzothiophene?

A2: For thiophene and its benzo-fused derivatives, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the 2-position, which is the most electron-rich.[2] The presence of a chloro group at the 3-position is expected to further direct the formylation to the 2-position.

Q3: What are the critical parameters to control for a successful synthesis?

A3: The critical parameters include the purity of reagents (especially anhydrous conditions), the molar ratio of reactants, the reaction temperature, and the reaction time. Careful control of these parameters is essential for achieving a good yield and minimizing side product formation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q5: What are the common side products in this reaction?

A5: While specific side products for this reaction are not extensively documented, potential side reactions in Vilsmeier-Haack reactions can include the formation of small amounts of regioisomers or products from incomplete reaction or decomposition. Purification by column chromatography is typically effective in removing these impurities.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure adapted for the formylation of 3-chloro-1-benzothiophene. Optimization may be required based on experimental observations.

Materials:

  • 3-chloro-1-benzothiophene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Reaction with Substrate: Dissolve 3-chloro-1-benzothiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 40-50°C to drive it to completion. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFRoom Temp.12Moderate
2DMF506Good
31,2-Dichloroethane608Good
4DichloromethaneReflux10Moderate

Note: The data in this table is illustrative and based on general principles of the Vilsmeier-Haack reaction. Actual yields may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C to RT POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 3-Chloro-1-benzothiophene in DCM Substrate->Reaction_Mixture 0°C to RT/Heat Quenching Quench with NaHCO₃ Reaction_Mixture->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 3-Chloro-1-benzothiophene- 2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low/No Yield Check_Reagents Check Reagent Purity (Anhydrous conditions) Start->Check_Reagents Check_Temp Optimize Temperature Start->Check_Temp Check_Time Increase Reaction Time Start->Check_Time Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Impure_Reagents Use Purified Reagents Check_Reagents->Impure_Reagents Increase_Temp Increase Temperature Check_Temp->Increase_Temp Decrease_Temp Decrease Temperature (if decomposition) Check_Temp->Decrease_Temp Prolong_Time Prolong Reaction Time Check_Time->Prolong_Time Adjust_Ratio Adjust Reagent Ratio Check_Stoichiometry->Adjust_Ratio Success Improved Yield Impure_Reagents->Success Increase_Temp->Success Decrease_Temp->Success Prolong_Time->Success Adjust_Ratio->Success

References

Common impurities in 3-Chloro-1-benzothiophene-2-carbaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-1-benzothiophene-2-carbaldehyde. The information provided addresses common impurities and their removal based on established chemical principles and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The most common impurities in this compound, particularly when synthesized via the Vilsmeier-Haack reaction, are typically:

  • Unreacted Starting Material: 3-chlorobenzothiophene may remain if the reaction has not gone to completion.

  • Over-oxidized Product: 3-chloro-1-benzothiophene-2-carboxylic acid can form due to oxidation of the aldehyde.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as N,N-dimethylformamide (DMF), are often present in the crude product.

  • Vilsmeier-Haack Reagent Byproducts: Residual byproducts from the reaction of phosphorus oxychloride (POCl₃) and DMF can also be present.

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to assess the purity of your this compound and identify specific impurities:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify individual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Can be used to identify the structure of the main product and impurities, and in some cases, quantify them using an internal standard.

Q3: What is a general strategy for purifying crude this compound?

A general purification strategy involves a multi-step approach to remove different types of impurities. The typical workflow is as follows:

  • Aqueous Work-up: To remove water-soluble impurities and residual reagents.

  • Acidic Impurity Removal: Washing with a mild base to remove any carboxylic acid impurities.

  • Chromatographic Purification: To separate the desired product from closely related impurities.

  • Recrystallization: To obtain the final product in high purity.

Troubleshooting Guides

Problem 1: My final product is contaminated with 3-chloro-1-benzothiophene-2-carboxylic acid.

Cause: The aldehyde functional group is susceptible to oxidation, which can occur during the reaction or work-up if exposed to air for extended periods, especially at elevated temperatures.

Solution:

  • Alkaline Wash: During the aqueous work-up, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

Experimental Protocol: Removal of Carboxylic Acid Impurity

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Problem 2: My product contains unreacted 3-chlorobenzothiophene.

Cause: The Vilsmeier-Haack formylation reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or impure reagents.

Solution:

  • Column Chromatography: Silica gel column chromatography is an effective method to separate the more polar aldehyde product from the less polar starting material.

Experimental Protocol: Column Chromatography Purification

ParameterRecommended Conditions
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
Sample Loading Dry loading is recommended for better separation. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
Elution Elute the column with the mobile phase, collecting fractions.
Monitoring Monitor the fractions by TLC to identify those containing the pure product.
Problem 3: My product has a low melting point and appears oily, suggesting residual solvent.

Cause: High-boiling point solvents like DMF can be difficult to remove completely by simple evaporation.

Solution:

  • High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Azeotropic Removal: In some cases, co-evaporation with a lower boiling point solvent that forms an azeotrope with the residual solvent can be effective.

  • Recrystallization: A well-chosen recrystallization solvent system will leave the residual solvent in the mother liquor.

Experimental Protocol: Recrystallization

ParameterRecommended Solvents
Single Solvent Isopropanol, Ethanol
Solvent System Hexane/Ethyl Acetate, Toluene/Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent system.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table provides a hypothetical summary of purity data for this compound at different stages of purification. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.

Purification StepPurity (%)Common Impurities Detected
Crude Product 80-903-chlorobenzothiophene, 3-chloro-1-benzothiophene-2-carboxylic acid, DMF
After Alkaline Wash 85-953-chlorobenzothiophene, DMF
After Column Chromatography >98Trace residual solvents
After Recrystallization >99Not typically detectable by standard methods

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final State crude Crude Product (with impurities) wash Alkaline Wash (removes acidic impurities) crude->wash Step 1 chromatography Column Chromatography (removes starting material) wash->chromatography Step 2 recrystallization Recrystallization (removes residual solvents & other impurities) chromatography->recrystallization Step 3 pure Pure Product (>99% purity) recrystallization->pure Final

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Identified in This compound impurity_acid Carboxylic Acid Impurity (e.g., from over-oxidation) start->impurity_acid impurity_sm Unreacted Starting Material (e.g., 3-chlorobenzothiophene) start->impurity_sm impurity_solvent Residual Solvent (e.g., DMF) start->impurity_solvent solution_wash Solution: Alkaline Wash (e.g., with NaHCO₃ solution) impurity_acid->solution_wash recommends solution_chromatography Solution: Column Chromatography (e.g., Silica gel, Hexane/EtOAc) impurity_sm->solution_chromatography recommends solution_drying Solution: High Vacuum Drying or Recrystallization impurity_solvent->solution_drying recommends

Caption: A troubleshooting guide for common impurities in this compound.

Technical Support Center: Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-1-benzothiophene-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the formylation of electron-rich heterocyclic compounds like 3-chloro-1-benzothiophene is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][5]

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[5] It is generated by the reaction of a substituted amide, such as DMF, with an acid chloride like phosphoryl chloride (POCl₃).[1][2]

Q3: At which position does the formylation of 3-chloro-1-benzothiophene occur?

A3: In the Vilsmeier-Haack reaction, the formylation of 1-benzothiophene derivatives typically occurs at the C2 position, which is the most electron-rich and sterically accessible site for electrophilic substitution.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of regioisomers if other positions on the aromatic ring are activated, and the potential for polymerization or degradation of the starting material under harsh reaction conditions. Incomplete hydrolysis of the iminium intermediate can also lead to impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier reagentEnsure that the DMF and POCl₃ are of high purity and anhydrous. Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the substrate.
Low reactivity of the substrateThe chloro substituent at the 3-position can be deactivating. The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure starting materialsPurify the 3-chloro-1-benzothiophene starting material before use to remove any potential inhibitors.
Formation of Multiple Products Incorrect reaction temperatureThe reaction temperature can influence regioselectivity. It is advisable to run the reaction at a controlled, lower temperature initially and gradually increase it if necessary.[1]
Presence of activating groups on the benzene ringIf the benzene ring of the benzothiophene has other electron-donating substituents, formylation at those positions might compete. Careful control of stoichiometry and temperature is crucial.
Product is Difficult to Purify Incomplete hydrolysisEnsure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to ice-water and stirring for a sufficient amount of time. The pH can be adjusted with a base (e.g., sodium acetate) to facilitate this process.[2]
Presence of unreacted starting materialOptimize the stoichiometry of the Vilsmeier reagent to ensure full conversion of the starting material. Column chromatography is often effective for purification.
Reaction Does Not Go to Completion Insufficient Vilsmeier reagentUse a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) relative to the 3-chloro-1-benzothiophene.
Short reaction timeMonitor the reaction by TLC until the starting material spot disappears. Some reactions may require several hours to overnight for completion.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-chloro-1-benzothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-chloro-1-benzothiophene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Synthesis Method Substrate Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Vilsmeier-HaackGeneric Electron-Rich AreneDMF, (Chloromethylene)dimethyliminium ChlorideDMF0 to RT6.577[2]
Vilsmeier-HaackThiopheneSolid Phosgene, DMFChlorobenzene0 to 857up to 88[6]
Lithiation-FormylationMethylthiobenzenen-BuLi, TMEDA, DMFHexane0 to RT4880[7][8]

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate 3-Chloro-1-benzothiophene Substrate->Intermediate 0 °C to RT/Heat Hydrolysis Hydrolysis (Ice/Water) Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

troubleshooting_logic Start Low Yield? CheckPurity Check Reactant Purity Start->CheckPurity CheckReagent Verify Vilsmeier Reagent Formation CheckPurity->CheckReagent [Purity OK] IncreaseTemp Increase Reaction Temperature CheckReagent->IncreaseTemp [Reagent OK] IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime OptimizeStoichiometry Optimize Reagent Stoichiometry IncreaseTime->OptimizeStoichiometry Successful Improved Yield OptimizeStoichiometry->Successful

References

Stability of 3-Chloro-1-benzothiophene-2-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-1-benzothiophene-2-carbaldehyde. The information focuses on the stability of this compound under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its reactivity under strongly basic and oxidative conditions. The aldehyde functional group and the chloro substituent on the benzothiophene ring are the most reactive sites. Under strongly basic conditions, the compound can undergo a Cannizzaro reaction. The chloro group may be susceptible to nucleophilic aromatic substitution. The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone under certain oxidative conditions.

Q2: Is this compound stable in acidic conditions?

A2: Generally, this compound is expected to be relatively stable in mild to moderate acidic conditions, particularly in the absence of strong oxidizing agents. Aromatic aldehydes are typically stable in acidic media. However, under very strong, non-oxidizing acidic conditions, protonation of the carbonyl oxygen can occur, which may activate the molecule for subsequent reactions, although significant degradation is not commonly observed.

Q3: What happens to this compound in the presence of a strong base?

A3: In the presence of a strong base, such as concentrated sodium hydroxide, this compound, which lacks α-hydrogens, is prone to the Cannizzaro reaction.[1][2][3][4] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol (3-chloro-1-benzothiophene-2-methanol) and a carboxylic acid (3-chloro-1-benzothiophene-2-carboxylic acid).[1][3]

Q4: Can the chloro-substituent be displaced?

A4: Yes, the chloro-substituent at the 3-position can potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7][8] The aldehyde group at the 2-position is electron-withdrawing, which can activate the aromatic ring for nucleophilic attack. This is more likely to occur with strong nucleophiles and may compete with the Cannizzaro reaction under basic conditions.

Q5: Is the benzothiophene ring itself stable?

A5: The benzothiophene ring is a stable aromatic system. However, the sulfur atom is susceptible to oxidation.[9][10][11] Strong oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Basic Reaction Medium
  • Symptom: Formation of two new, unexpected products during a reaction performed in the presence of a strong base (e.g., NaOH, KOH). One product is more polar and the other is less polar than the starting material.

  • Possible Cause: The compound is likely undergoing a Cannizzaro reaction.[1][3][4]

  • Troubleshooting Steps:

    • Confirm the Identity of Side Products: Isolate the side products and characterize them using techniques like NMR, MS, and IR spectroscopy to confirm the presence of an alcohol and a carboxylic acid functional group.

    • Modify Reaction Conditions:

      • If the aldehyde functionality is intended to be retained, avoid using strong bases. Consider using a non-hydroxide base like potassium carbonate or triethylamine if compatible with your desired reaction.

      • If the reaction must be performed under strongly basic conditions, consider protecting the aldehyde group as an acetal prior to the reaction. The acetal can be deprotected under acidic conditions.

      • Lowering the reaction temperature may reduce the rate of the Cannizzaro reaction.

Issue 2: Loss of the Chloro-Substituent
  • Symptom: Mass spectrometry or elemental analysis of the product indicates the absence of chlorine.

  • Possible Cause: Nucleophilic aromatic substitution (SNAr) of the chloro group by a nucleophile in the reaction mixture (e.g., hydroxide, alkoxide, or amine).[5][6][7][8]

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine the strongest nucleophile present in your reaction medium.

    • Adjust Reaction Conditions:

      • If the nucleophile is a necessary reagent for a different part of the molecule, consider if a less nucleophilic version or different reaction conditions (e.g., lower temperature) can be used.

      • If the nucleophile is the base itself (e.g., hydroxide), switching to a more sterically hindered or non-nucleophilic base could be beneficial.

Issue 3: Formation of Oxidized Byproducts
  • Symptom: Products show a significant increase in mass (e.g., +16 or +32 amu) and changes in the aromatic region of the 1H NMR spectrum. IR spectroscopy may show strong S=O stretching bands.

  • Possible Cause: Oxidation of the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone.[9][10][11]

  • Troubleshooting Steps:

    • Eliminate Oxidizing Agents: Ensure that no unintended oxidizing agents are present. This includes certain metal catalysts or exposure to air at elevated temperatures.

    • Use Degassed Solvents: If performing reactions at high temperatures, using degassed solvents can minimize oxidation by atmospheric oxygen.

    • Choose Reagents Carefully: Be aware that some reagents can act as oxidants under certain conditions.

Data Presentation

Table 1: Summary of Potential Stability Issues for this compound

ConditionPotential ReactionPrimary ProductsMitigation Strategies
Strongly Basic (e.g., >2M NaOH) Cannizzaro Reaction3-chloro-1-benzothiophene-2-methanol and 3-chloro-1-benzothiophene-2-carboxylic acidUse a weaker or non-nucleophilic base; protect the aldehyde group; lower reaction temperature.
Basic/Nucleophilic Nucleophilic Aromatic Substitution (SNAr)3-substituted-1-benzothiophene-2-carbaldehyde (where the substituent replaces Cl)Use a non-nucleophilic base; lower reaction temperature; choose nucleophiles that react selectively at other sites.
Oxidative Oxidation of SulfurThis compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone)Avoid oxidizing agents; use degassed solvents; perform reactions under an inert atmosphere (e.g., N2 or Ar).
Strongly Acidic Generally StableNo significant degradation expectedUse the mildest acidic conditions required for the desired transformation.

Experimental Protocols

This section provides a general methodology for assessing the stability of a compound like this compound. Specific analytical methods will need to be developed and validated for quantitative analysis.

Protocol 1: Assessing Stability in Basic Conditions

  • Preparation of Solutions: Prepare solutions of this compound in a suitable organic solvent (e.g., THF, Dioxane) at a known concentration (e.g., 1 mg/mL). Prepare aqueous solutions of NaOH at various concentrations (e.g., 0.1 M, 1 M, 5 M).

  • Reaction Setup: In separate vials, mix the solution of the compound with each of the basic solutions at a defined ratio and temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling: At various time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each reaction mixture.

  • Quenching and Extraction: Neutralize the aliquot with a dilute acid (e.g., 1 M HCl) and extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples by HPLC or GC-MS to monitor the disappearance of the starting material and the appearance of degradation products.

  • Characterization: If significant degradation is observed, scale up the reaction to isolate and characterize the degradation products using NMR and MS.

Visualizations

Stability_Under_Basic_Conditions start This compound cannizzaro Cannizzaro Reaction start->cannizzaro Strong Base (e.g., OH-) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile (Nu-) alcohol 3-Chloro-1-benzothiophene-2-methanol cannizzaro->alcohol acid 3-Chloro-1-benzothiophene-2-carboxylic acid cannizzaro->acid substituted 3-Nu-1-benzothiophene-2-carbaldehyde snar->substituted

Caption: Potential degradation pathways under basic conditions.

Stability_Under_Oxidative_Conditions start This compound oxidation1 Oxidation start->oxidation1 [O] sulfoxide Sulfoxide Derivative oxidation1->sulfoxide oxidation2 Further Oxidation sulfone Sulfone Derivative oxidation2->sulfone sulfoxide->oxidation2 [O]

Caption: Potential degradation pathway under oxidative conditions.

References

Troubleshooting low yield in the formylation of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of substituted benzothiophenes, with a primary focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in the formylation of my substituted benzothiophene. What are the general causes?

A1: Low yields in the formylation of substituted benzothiophenes can stem from several factors:

  • Substrate Reactivity: The electronic properties of the substituents on the benzothiophene ring play a crucial role. Electron-withdrawing groups (EWGs) deactivate the ring, making it less susceptible to electrophilic attack by the formylating agent. Conversely, electron-donating groups (EDGs) activate the ring and generally lead to higher yields.

  • Choice of Formylation Method: The Vilsmeier-Haack and Duff reactions are common methods, but their effectiveness varies with the specific substrate. The Vilsmeier-Haack reaction is generally more versatile for a range of electron-rich heterocycles, while the Duff reaction is typically used for the ortho-formylation of phenols.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the stoichiometry of reagents are critical and often require optimization for each specific substituted benzothiophene.

  • Reagent Quality: The purity of reagents, especially the formylating agents and solvents, is paramount. Moisture can deactivate the Vilsmeier reagent, for example.

  • Side Reactions: The formation of undesired byproducts can consume starting material and lower the yield of the desired formylated product.

Q2: Which formylation method is best for my substituted benzothiophene?

A2: The optimal method depends on the nature of the substituents on your benzothiophene.

  • Vilsmeier-Haack Reaction: This is often the preferred method for a wide array of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is a relatively mild electrophile.[3] This method is generally effective for benzothiophenes with electron-donating groups.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium and is most effective for the ortho-formylation of hydroxy-substituted benzothiophenes (phenols).[1] However, it is often associated with lower to moderate yields.[1]

  • Rieche Formylation: For certain substrates, the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, can offer good regioselectivity and high conversion rates.[4]

Q3: How do different substituents on the benzothiophene ring affect the formylation reaction?

A3: Substituents significantly influence both the reactivity and the regioselectivity of the formylation.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -OH): These groups activate the benzothiophene ring towards electrophilic substitution, generally leading to higher yields. They direct the formylation to specific positions. For example, a methoxy group at the 3-position directs formylation to the 2-position, while a methoxy group at the 4-position directs it to the 7-position.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COOH): These groups deactivate the ring, making formylation more challenging and often requiring harsher reaction conditions, which can lead to lower yields or decomposition.

  • Halogens (e.g., -Cl, -Br): Halogens are deactivating yet can direct the electrophilic substitution to either the ortho or para position. The outcome of the reaction will depend on the specific halogen and its position on the benzothiophene ring.

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Formylation
Potential Cause Troubleshooting Step
Inactive Vilsmeier Reagent Ensure all glassware is rigorously dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.
Low Substrate Reactivity For benzothiophenes with electron-withdrawing groups, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be cautious as this may also increase side reactions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[3]
Product Decomposition The formylated product may be sensitive to the work-up conditions. Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base such as sodium bicarbonate.
Formation of Tarry Residue This often indicates reaction overheating or impurities. Maintain strict temperature control throughout the reaction. Ensure high purity of starting materials and solvents.
Multiple Products on TLC This could be due to side reactions like di-formylation or formylation at multiple positions. Optimize the stoichiometry of the Vilsmeier reagent; a large excess can lead to multiple products. Also, ensure the reaction temperature is not excessively high.
Issue 2: Low Yield in Duff Reaction (for Hydroxy-Substituted Benzothiophenes)
Potential Cause Troubleshooting Step
Low Reactivity The Duff reaction is known for having generally inefficient to moderate yields.[1] Ensure the reaction is conducted at an elevated temperature, typically between 150-160 °C in a solvent like glycerol.
Incomplete Hydrolysis The final step of the Duff reaction is the hydrolysis of an imine intermediate. Ensure that the acidic workup is sufficient to complete this conversion.
Substituent Effects The reaction is most effective for phenols with strong electron-donating groups. If your hydroxy-benzothiophene has other deactivating groups, the yield is likely to be low.

Data on Formylation of Substituted Benzothiophenes

The following table summarizes reported yields for the formylation of various substituted benzothiophenes using the Vilsmeier-Haack reaction. This data can help in selecting starting conditions for your specific substrate.

SubstrateReagentsProductYield (%)
3-Amino-substituted benzothiopheneKetone, NaOH, Ethanol3-Amino-2-formyl-benzothiophene derivativeHigh (gram scale)
2,3,3-trimethylindolenine (a related heterocycle)POCl₃, DMFAminomethylene malonaldehyde derivativeExcellent

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Benzothiophene
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Benzothiophene: Dissolve the substituted benzothiophene (1 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes

This protocol follows a domino reaction approach.

  • Reaction Setup: In a 50 mL round-bottom flask, sequentially add the 3-amino-substituted benzothiophene (0.5 mmol), the desired ketone (0.7 mmol, 1.4 equivalents), 10 mL of ethanol, and 0.5 mL of aqueous sodium hydroxide (7 M).[5]

  • Reaction: Reflux the reaction mixture for 12 hours.[5]

  • Work-up: Quench the reaction by adding 5 mL of 10% hydrochloric acid.[5]

  • Isolation: Filter the resulting precipitate and wash it thoroughly with distilled water.[5]

  • Drying and Purification: Dry the solid under vacuum. If necessary, recrystallize the product from acetonitrile or methanol.[5]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Benzothiophene Substituted Benzothiophene Benzothiophene->ReactionMix Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify Product Formylated Product Purify->Product Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Verify Reagent Purity (Anhydrous conditions?) Start->CheckReagents CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckTime Increase Reaction Time (Monitor by TLC) Start->CheckTime CheckStoich Adjust Reagent Stoichiometry Start->CheckStoich CheckWorkup Modify Work-up (Low temperature, mild base) Start->CheckWorkup ImproveYield Improved Yield CheckReagents->ImproveYield CheckTemp->ImproveYield CheckTime->ImproveYield CheckStoich->ImproveYield CheckWorkup->ImproveYield

References

Technical Support Center: Purifying Chlorinated Benzothiophene Aldehydes by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of chlorinated benzothiophene aldehydes using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of chlorinated benzothiophene aldehydes.

Problem Possible Cause(s) Solution(s)
Low Yield of Purified Product Compound decomposition on silica gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[1]- Deactivate the silica gel: Add a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent. - Use an alternative stationary phase: Consider using neutral or basic alumina.[2]
Product is too soluble in the eluent: The chosen solvent system may be too polar, causing the compound to elute too quickly with impurities.- Optimize the solvent system: Use a less polar eluent. Test different solvent ratios using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.25-0.35 for the target compound.[3]
Incomplete elution: The eluent may not be polar enough to move the compound off the column.- Use a solvent gradient: Start with a non-polar solvent and gradually increase the polarity to elute the desired compound.
Poor Separation of Product from Impurities Inappropriate solvent system: The polarity of the eluent may not be optimal to resolve the target compound from impurities with similar polarities.- Systematic solvent screening: Test a range of solvent systems with varying polarities on TLC plates to find the best separation. Common systems include hexane/ethyl acetate or hexane/dichloromethane.[2]
Column overloading: Applying too much crude product to the column can lead to broad, overlapping bands.- Reduce the sample load: Use a larger column or decrease the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Improper column packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.- Repack the column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
Peak Tailing in Fractions Secondary interactions with silica: The aldehyde or other functional groups may be interacting with the acidic silanol groups on the silica surface.- Add a modifier to the eluent: A small amount of triethylamine or a more polar solvent like methanol can help to reduce these interactions.
Compound is a strong acid or base: Ionic interactions with the stationary phase can cause tailing.- Use a buffered mobile phase or an alternative stationary phase: This can help to suppress ionization and improve peak shape.
Product Elutes with an Unexpected Color Presence of colored impurities: The crude product may contain persistent colored byproducts.- Pre-purification step: Consider a wash with a suitable solvent or a charcoal treatment before column chromatography.
On-column reaction or degradation: The compound may be unstable on the silica gel, leading to the formation of colored products.- Use a less reactive stationary phase: Alumina can be a good alternative.[2] - Work quickly and at a lower temperature if the compound is known to be unstable.
No Compound Eluting from the Column Compound is too polar for the eluent: The solvent system may not be strong enough to move the compound.- Drastically increase the eluent polarity: If the compound is not eluting with a standard non-polar/polar mixture, try a more polar solvent system, such as dichloromethane/methanol.
Compound has irreversibly adsorbed to the silica gel: This can happen with very polar compounds.- Consider reverse-phase chromatography: If the compound is highly polar, reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile) may be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying chlorinated benzothiophene aldehydes?

A1: Silica gel is the most common stationary phase for the purification of these compounds.[1] However, due to the potential for aldehyde degradation on acidic silica, neutral or basic alumina can be a suitable alternative, especially if you observe low yields or the formation of impurities during chromatography.[2]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide good separation of your target aldehyde from impurities on a TLC plate, with an Rf value for your product of around 0.25-0.35.[3] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] You can gradually increase the proportion of the polar solvent to achieve the desired separation. For more polar compounds, dichloromethane/methanol mixtures can be used.

Q3: My chlorinated benzothiophene aldehyde seems to be decomposing on the column. What can I do?

A3: Aldehyde decomposition on silica gel is a known issue.[1] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Neutral alumina is often a good choice for acid-sensitive compounds.[2]

  • Minimize contact time: Use flash column chromatography for a faster separation.

Q4: I'm having trouble separating isomers of my chlorinated benzothiophene aldehyde. Any tips?

A4: Separating isomers can be challenging. Here are a few strategies:

  • Fine-tune your solvent system: Small changes in the eluent composition can sometimes significantly improve resolution. Try different solvent combinations.

  • Use a longer column: A longer column provides more surface area for interactions, which can enhance the separation of closely related compounds.

  • Consider a different stationary phase: Sometimes, a change from silica gel to alumina, or even a specialty phase, can alter the selectivity and improve isomer separation.

Q5: How can I effectively load my sample onto the column?

A5: There are two main methods for sample loading:

  • Wet loading: Dissolve your crude product in a minimal amount of the initial, least polar eluent and carefully add it to the top of the column.

  • Dry loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and separation.

Data Presentation

The following tables summarize typical column chromatography conditions for the purification of various chlorinated benzothiophene derivatives.

Table 1: Purification of Chlorinated Benzothiophene Aldehydes

CompoundStationary PhaseEluent SystemYieldReference
3-Chlorobenzo[b]thiophene-2-carboxaldehydeSilica GelGradient: Hexanes to 2% Ethyl Acetate in Hexanes30%[4]

Table 2: Purification of Other Chlorinated Benzothiophene Derivatives

CompoundStationary PhaseEluent SystemYieldReference
2-Chloromethyl-3-chlorobenzo[b]thiopheneSilica GelHexanes14%[4]
2-Chloromethylbenzo[b]thiopheneSilica GelHexanes8%[4]
3-Chloro-2-methylbenzo[b]thiophene-1,1-dioxideSilica GelNot specified4%[4]
3-Chlorobenzo[b]thiophen-2-ylmethoxy(tert-butyl)dimethylsilaneSilica Gel2-4% Triethylamine in Hexanes64%[4]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of Chlorinated Benzothiophene Aldehydes

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude chlorinated benzothiophene aldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chlorinated benzothiophene aldehyde.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for purifying chlorinated benzothiophene aldehydes.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_tlc Review TLC Data (Rf ~0.25-0.35?) start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent No check_loading Check Sample Loading (Overloaded?) check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Inspect Column Packing (Cracks/Channels?) check_loading->check_packing No reduce_load->check_packing repack_column Repack Column check_packing->repack_column Yes success Improved Separation check_packing->success No repack_column->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Preventing degradation of 3-Chloro-1-benzothiophene-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Chloro-1-benzothiophene-2-carbaldehyde during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air, light, and moisture.[1][2] Recommended storage involves keeping it in a tightly sealed container, in a cool, dry, and dark place.[3][4] For extended storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative and hydrolytic degradation.[1][5]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are believed to be:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, particularly when exposed to air, converting it to the corresponding carboxylic acid (3-Chloro-1-benzothiophene-2-carboxylic acid).[6][7]

  • Photodegradation: Like many aromatic compounds, this aldehyde can be sensitive to light. Exposure to UV or even ambient light over time can lead to the formation of impurities.

  • Hydrolysis: Although aldehydes are generally less susceptible to hydrolysis than esters, prolonged exposure to moisture can potentially lead to the formation of hydrates or other degradation products.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can be the first indicator of degradation. A pure sample should be a crystalline solid, typically off-white to light yellow. Discoloration (e.g., turning tan or brown) can suggest the presence of impurities. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of degradation products.

Q4: What is the main impurity I should expect to see in a degraded sample?

A4: The most common impurity resulting from degradation is likely 3-Chloro-1-benzothiophene-2-carboxylic acid, formed via oxidation of the aldehyde group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid (e.g., yellowing or browning) Exposure to air and/or light leading to oxidation or photodegradation.Store the compound in an amber vial or cover it with aluminum foil to protect from light. Purge the container with an inert gas (nitrogen or argon) before sealing to minimize exposure to oxygen. For long-term storage, refrigeration is recommended.
Inconsistent experimental results or lower than expected yield Degradation of the starting material leading to lower purity.Confirm the purity of the aldehyde using an appropriate analytical method (e.g., HPLC, NMR) before use. If significant degradation is detected, it is advisable to purify the compound (e.g., by recrystallization) or use a fresh batch.
Appearance of a new spot on TLC or a new peak in HPLC analysis Formation of degradation products. The most likely impurity is the corresponding carboxylic acid.Co-spot the sample with a standard of the suspected impurity on TLC if available. For HPLC, compare the retention time with a known standard. Mass spectrometry can be used to identify the mass of the impurity.
Poor solubility in non-polar solvents compared to a fresh sample The presence of the more polar carboxylic acid impurity.This can be an indirect indicator of oxidation. Confirm with analytical techniques.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Condition Recommendation Rationale
Temperature Cool (2-8°C) or Frozen (-20°C)[1][5]Reduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)[1]Prevents oxidation of the aldehyde.
Light Dark (Amber vial or protected from light)Prevents photodegradation.
Moisture Dry (Tightly sealed container with desiccant if necessary)[3][4]Prevents potential hydrolysis.

Table 2: Potential Degradation Products

Degradation Pathway Potential Product Molecular Formula Molecular Weight ( g/mol )
Oxidation 3-Chloro-1-benzothiophene-2-carboxylic acidC₉H₅ClO₂S212.65
Photodegradation Various complex impurities--
Hydrolysis Aldehyde hydrate (less common)C₉H₇ClO₂S214.67

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 3-Chloro-1-benzothiophene-2-carboxylic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • Start with 50% acetonitrile / 50% water (0.1% formic acid).

    • Ramp to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the aldehyde and the potential carboxylic acid impurity have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation:

    • Prepare a stock solution of the this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject the prepared sample and analyze the chromatogram. The aldehyde should be the major peak. The carboxylic acid, being more polar, is expected to elute earlier. Peak purity can be assessed using peak area percentage.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines a forced degradation study to understand the stability of the compound under various stress conditions.

  • Acidic Conditions:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide.

  • Oxidative Conditions:

    • Dissolve the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at various time points by HPLC.

  • Thermal Stress:

    • Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at different time intervals.

  • Photostability:

    • Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample in the dark.

    • Analyze both samples at appropriate time points.

Visualizations

Degradation Pathway of this compound A This compound B Oxidation (Air, O2) A->B D Photodegradation (Light) A->D F Hydrolysis (Moisture) A->F C 3-Chloro-1-benzothiophene-2-carboxylic acid B->C E Various Impurities D->E G Aldehyde Hydrate F->G

Caption: Primary degradation pathways for the compound.

Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation (e.g., discoloration, poor results) Visual Visual Inspection: Color Change? Start->Visual Analytical Perform Analytical Check (TLC, HPLC, NMR) Visual->Analytical Yes Purity Purity Acceptable? Visual->Purity No Analytical->Purity Use Proceed with Experiment Purity->Use Yes Review Review Storage Conditions: - Light exposure? - Air exposure? - Temperature? Purity->Review No Purify Purify Compound or Use Fresh Batch Review->Purify Improve Improve Storage: - Inert Atmosphere - Dark & Cold Review->Improve

Caption: A logical guide for troubleshooting degradation issues.

Experimental Workflow for Stability Assessment Start Obtain Sample of This compound Initial Perform Initial Purity Analysis (t=0) using HPLC Start->Initial Stress Subject Aliquots to Stress Conditions: - Heat - Light - Acid/Base - Oxidation Initial->Stress Time Collect Samples at Pre-defined Time Points Stress->Time Analyze Analyze Samples by HPLC Time->Analyze Data Compare Data to t=0: - Assay of Aldehyde - % of Impurities Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for conducting a stability study.

References

Technical Support Center: Synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-chloro-1-benzothiophene. This reaction typically utilizes a Vilsmeier reagent, which is formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich 3-chloro-1-benzothiophene substrate undergoes electrophilic substitution at the 2-position to yield the desired aldehyde after aqueous workup.

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The primary safety concern during the scale-up of the Vilsmeier-Haack reaction is the highly exothermic nature of the formation of the Vilsmeier reagent from DMF and POCl₃. Inadequate temperature control can lead to a runaway reaction. Additionally, phosphorus oxychloride is corrosive and reacts violently with water. Proper personal protective equipment (PPE), a well-ventilated area, and careful, controlled addition of reagents at low temperatures are crucial.

Q3: Are there alternative, potentially safer, formylating reagents for this synthesis at an industrial scale?

A3: Yes, for larger-scale synthesis, solid phosgene (triphosgene) can be a safer alternative to phosphorus oxychloride.[1] While still requiring careful handling due to its toxicity, it is a solid and can be easier to manage than the fuming liquid POCl₃. The reaction would proceed by reacting 3-chloro-1-benzothiophene with DMF and triphosgene.[1]

Q4: What are the typical solvents used for the Vilsmeier-Haack formylation of 3-chloro-1-benzothiophene?

A4: Often, an excess of N,N-dimethylformamide (DMF) can serve as both the reagent and the solvent. However, for scale-up operations, other inert solvents like chlorinated hydrocarbons (e.g., dichloroethane, chloroform) or toluene may be used to better control reaction concentration and temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My Vilsmeier-Haack reaction on 3-chloro-1-benzothiophene is resulting in a very low yield of the desired 2-carbaldehyde. What are the potential causes?

  • Answer:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the benzothiophene may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

    • Poor Quality Starting Material: Impurities in the 3-chloro-1-benzothiophene can interfere with the reaction. Ensure the purity of your starting material.

    • Incorrect Stoichiometry: An incorrect ratio of DMF to POCl₃ can lead to an incomplete formation of the Vilsmeier reagent. Similarly, an insufficient amount of the Vilsmeier reagent relative to the benzothiophene will result in low conversion.

Issue 2: Formation of Multiple Products/Impurities

  • Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several byproducts alongside my desired product. What are these impurities and how can I minimize them?

  • Answer:

    • Over-formylation or Side Reactions: While formylation is expected at the C2 position, aggressive reaction conditions (high temperature, prolonged reaction time) could potentially lead to other reactions.

    • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 3-chloro-1-benzothiophene.

    • Hydrolysis of Vilsmeier Reagent: If the reaction is not kept anhydrous, the Vilsmeier reagent can hydrolyze, reducing its effectiveness.

    • To minimize impurities:

      • Optimize the reaction temperature and time.

      • Ensure a controlled, slow addition of POCl₃ to the DMF at a low temperature.

      • Maintain anhydrous conditions throughout the reaction.

Issue 3: Exothermic Runaway During Reagent Addition

  • Question: During the addition of phosphorus oxychloride to DMF, I experienced a rapid and uncontrolled temperature increase. How can I prevent this on a larger scale?

  • Answer:

    • Inadequate Cooling: The reaction is highly exothermic. Use an efficient cooling bath (e.g., ice-salt or a chiller) to maintain a low temperature (typically 0-5 °C) during the addition.

    • Addition Rate is Too Fast: Add the POCl₃ dropwise or via a syringe pump to control the rate of the reaction and allow for efficient heat dissipation.

    • Poor Mixing: Ensure vigorous stirring to prevent localized heating.

    • Reverse Addition: For better control, consider adding the 3-chloro-1-benzothiophene solution to the pre-formed Vilsmeier reagent at a controlled rate.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: I am struggling to isolate a pure product after the reaction workup. What are the recommended procedures for purification at scale?

  • Answer:

    • Workup Procedure: After quenching the reaction with ice-water, the product may precipitate. The pH should be carefully adjusted with a base (e.g., sodium carbonate or sodium hydroxide solution) to ensure the complete precipitation of the aldehyde.

    • Extraction: If the product does not precipitate, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Purification:

      • Recrystallization: This is often the most effective method for purifying the solid product on a larger scale. Suitable solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

      • Column Chromatography: While effective at the lab scale, it can be cumbersome and expensive for large-scale production. It is typically used for the purification of smaller batches or for the removal of closely related impurities.

Quantitative Data

Table 1: Vilsmeier-Haack Formylation of 3-Chloro-1-benzothiophene - Reaction Parameters and Reported Yields

Starting MaterialReagents (molar ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
3-chloro-1-benzothiophenePOCl₃ (1.5), DMF (10)DMF90-1004~75Hypothetical
3-chloro-1-benzothiophenePOCl₃ (1.2), DMF (5)Dichloroethane806~70Hypothetical
3-chloro-1-benzothiopheneTriphosgene (0.4), DMF (3)Chlorobenzene75-85388[1]

Note: The data in this table is illustrative and may be based on analogous reactions or patents. Optimal conditions for a specific scale should be determined experimentally.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: Dissolve 3-chloro-1-benzothiophene (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent (e.g., dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Isolation: The product will likely precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Benzothiophene 3-Chloro-1-benzothiophene Benzothiophene->Intermediate Electrophilic Attack Product 3-Chloro-1-benzothiophene- 2-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

experimental_workflow start Start reagent_prep Prepare Anhydrous Reagents (DMF, POCl₃) start->reagent_prep vilsmeier_formation Form Vilsmeier Reagent (0-5 °C) reagent_prep->vilsmeier_formation substrate_addition Add 3-Chloro-1-benzothiophene (<10 °C) vilsmeier_formation->substrate_addition reaction Heat Reaction Mixture (80-90 °C) substrate_addition->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Quench with Ice-Water & Neutralize monitoring->workup isolation Filter and Dry Crude Product workup->isolation purification Recrystallize from Ethanol isolation->purification end Pure Product purification->end

Caption: A typical experimental workflow for the synthesis of the target compound.

troubleshooting_guide start Low Yield or No Product? q1 Anhydrous Conditions? start->q1 a1_yes Check Reagent Stoichiometry q1->a1_yes Yes a1_no Use Anhydrous Reagents & Inert Atm. q1->a1_no No q2 Sufficient Temp/Time? a1_yes->q2 a2_yes Verify Starting Material Purity q2->a2_yes Yes a2_no Optimize Temp & Reaction Time q2->a2_no No q3 Multiple Products? a2_yes->q3 a3_yes Optimize Temp/Time & Reagent Addition q3->a3_yes Yes a3_no Proceed to Purification q3->a3_no No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde: HPLC, GC-MS, and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 3-Chloro-1-benzothiophene-2-carbaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for a wide range of compounds.[1] A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar aromatic compounds like this compound.

Experimental Protocol: Reverse-Phase HPLC

Objective: To develop a robust HPLC method for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Comparison with Alternative Methods

While HPLC is a powerful tool, other analytical techniques offer unique advantages and can provide complementary information regarding the purity and identity of this compound.

Potential Impurities

The most probable synthetic route to this compound is the Vilsmeier-Haack formylation of 3-chloro-1-benzothiophene.[2][3][4][5] Based on this, potential impurities could include:

  • Starting Material: Unreacted 3-chloro-1-benzothiophene.

  • Reagent Residues: Hydrolyzed products of phosphorus oxychloride and residual dimethylformamide (DMF).

  • Isomeric Byproducts: Other formylated isomers of 3-chloro-1-benzothiophene, although formylation at the 2-position is generally favored.

  • Over-chlorinated Species: Introduction of an additional chlorine atom to the benzothiophene ring under harsh reaction conditions.

Method Comparison: HPLC vs. GC-MS vs. NMR
FeatureHPLCGC-MSNMR
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability to Analyte Well-suited for the moderately polar and thermally labile nature of the analyte.Suitable, but may require derivatization if the compound has low volatility or is thermally sensitive.Excellent for structural elucidation and quantification without a specific reference standard.
Sample Preparation Simple dissolution and filtration.May require derivatization for less volatile impurities.Simple dissolution in a deuterated solvent.
Separation of Impurities Excellent resolution of non-volatile impurities and isomers.Excellent for separating volatile impurities like residual solvents.Limited separation of structurally similar impurities.
Identification of Impurities Tentative identification based on retention time and UV spectra. Confirmation requires isolation or LC-MS.Definitive identification of volatile impurities through mass spectral libraries.Powerful for structural elucidation of unknown impurities if present at sufficient concentration.
Quantification Highly accurate and precise with a reference standard. Purity is typically reported as area percent.Accurate quantification with a reference standard.Can provide absolute quantification (qNMR) against a certified internal standard without needing a standard of the analyte itself.
Throughput HighModerateLow to Moderate
Cost (Instrument) ModerateHighVery High
Performance Comparison Summary
Analytical MethodProsConsBest Suited For
HPLC - High resolution for non-volatile impurities.- Robust and reproducible.- Direct analysis without derivatization.- Requires a reference standard for accurate quantification.- Limited identification capabilities for unknown peaks.- Routine quality control and purity profiling.- Quantification of the main component and known impurities.
GC-MS - Excellent for identifying and quantifying volatile impurities (e.g., residual solvents).- High sensitivity and specificity.- May require derivatization for the main analyte.- Not suitable for thermally labile compounds.- Analysis of volatile organic impurities.- Definitive identification of unknown volatile peaks.
NMR - Provides detailed structural information.- Can quantify without a specific reference standard (qNMR).- Non-destructive.- Lower sensitivity compared to chromatographic methods.- Poor resolution of complex mixtures.- High instrument cost.- Structural elucidation of the main component and major impurities.- Absolute purity determination when a reference standard is unavailable.

Conclusion

For the routine purity analysis of this compound, HPLC is the recommended primary technique due to its high resolving power for potential non-volatile impurities, robustness, and ease of use. It provides a reliable assessment of the overall purity profile.

GC-MS serves as an excellent complementary technique , particularly for the identification and quantification of residual solvents and other volatile impurities that may not be well-resolved or detected by HPLC.

NMR spectroscopy, especially quantitative NMR (qNMR), is invaluable for the definitive structural confirmation of the target compound and for providing an absolute purity value without the need for a specific certified reference standard of this compound.

An integrated approach utilizing HPLC for routine analysis, supplemented with GC-MS for volatile impurity profiling and NMR for structural confirmation and orthogonal purity assessment, will provide the most comprehensive and reliable characterization of this compound for drug development purposes.

References

A Comparative Guide to GC-MS Methods for the Identification of Halogenated Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust identification and quantification of halogenated benzothiophene derivatives are crucial. These compounds are significant as potential pharmaceutical intermediates, environmental contaminants, or impurities in drug substances. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of these volatile and semi-volatile compounds. This guide provides a comprehensive comparison of GC-MS methodologies, supported by experimental data from related compounds, to aid in method selection and development.

Comparison of Analytical Methodologies

While GC-MS is a primary tool for analyzing halogenated benzothiophenes, other techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can also be employed. The choice of method depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV-Vis or other detectors.Separation based on charge-to-size ratio in an electric field.
Selectivity Very High (Mass spectral data provides structural information).[1]Moderate to High (Dependent on column chemistry and detector).[1]High (Based on electrophoretic mobility).[1]
Sensitivity High (ng/L to µg/L levels achievable).[1]Moderate (µg/L to mg/L levels typical).[1]High (pg to ng levels, but with small injection volumes).[1]
Linearity (R²) > 0.995[1]> 0.99[1]> 0.99[1]
Limit of Detection (LOD) Low (pg to fg on-column for halogenated compounds with NCI).[2]Higher than GC-MS for many volatile compounds.Very low, but sample volume is limited.
Sample Volatility RequiredNot requiredNot required
Derivatization May be required for polar analytes to improve volatility.[3]Generally not required.May be required for neutral compounds.
Throughput Moderate to HighHighModerate
Cost (Instrument) Moderate to HighModerateLow to Moderate

Experimental Protocols

A detailed methodology for a robust GC-MS analysis of halogenated benzothiophene derivatives is provided below. This protocol is based on established methods for similar halogenated aromatic compounds.

Sample Preparation: Liquid-Liquid Extraction
  • To a 100 mL aqueous sample, add a suitable internal standard (e.g., a deuterated analog of the target compound).

  • Adjust the sample pH to 7 using dilute hydrochloric acid or sodium hydroxide.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of an appropriate organic solvent (e.g., dichloromethane or hexane).[1][3]

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

G Figure 1. Liquid-Liquid Extraction Workflow cluster_sample_prep Sample Preparation A 100 mL Aqueous Sample B Add Internal Standard A->B C Adjust pH to 7 B->C D Transfer to Separatory Funnel C->D E Add 30 mL Dichloromethane D->E F Shake and Vent E->F G Separate Organic Layer F->G H Repeat Extraction (2x) G->H I Combine and Dry Extracts H->I J Concentrate to 1 mL I->J K Ready for GC-MS Analysis J->K

Figure 1. Liquid-Liquid Extraction Workflow
GC-MS Instrumental Parameters

The following table outlines typical instrumental parameters for the analysis of halogenated benzothiophenes.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977 Series MSD or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[2][4][5]
Injection Mode Splitless (1 µL)[4][5]
Injector Temperature 280 °C[2]
Oven Program 50 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 2 min[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[2][5]
Transfer Line Temp. 280 °C[6]
Ion Source Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Source Temperature 230 °C (EI), 150 °C (NCI)[2][6]
Quadrupole Temp. 150 °C[2][5]
Electron Energy 70 eV (EI)[6]
Reagent Gas (NCI) Methane[2]
Acquisition Mode Full Scan (50-400 m/z) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis[1]

Comparison of Ionization Techniques

The choice of ionization technique is critical for achieving the desired sensitivity and selectivity for halogenated compounds.

Electron Ionization (EI)

EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive fragmentation.[7][8]

  • Advantages:

    • Creates reproducible fragmentation patterns that are useful for structural elucidation and library matching.[7]

    • Universal ionization method for most GC-amenable compounds.[7]

  • Disadvantages:

    • The molecular ion may be weak or absent, making molecular weight determination difficult.[7]

G Figure 2. Electron Ionization (EI) Process M Analyte Molecule (M) M_ion Molecular Ion (M+•) M->M_ion Ionization e_high High-Energy Electron (70 eV) fragments Fragment Ions M_ion->fragments Fragmentation

Figure 2. Electron Ionization (EI) Process
Negative Chemical Ionization (NCI)

NCI is a soft ionization technique that is highly selective and sensitive for compounds with high electron affinity, such as halogenated molecules.[2]

  • Advantages:

    • Produces less fragmentation, often resulting in an abundant molecular ion or a simple adduct, which aids in molecular weight determination.[2]

    • Offers exceptional sensitivity (femtogram levels) for electrophilic compounds.[2][9]

    • Reduces matrix interference from hydrocarbons.[10]

  • Disadvantages:

    • Not universally applicable; only suitable for compounds that can capture an electron.

G Figure 3. Negative Chemical Ionization (NCI) Process cluster_nci NCI Mechanism RG Reagent Gas (e.g., CH4) e_thermal Thermal Electrons RG->e_thermal produces e_high High-Energy Electron M_ion Negative Molecular Ion (M-•) M Halogenated Analyte (M) M->M_ion Electron Capture

Figure 3. Negative Chemical Ionization (NCI) Process

Fragmentation Patterns of Benzothiophenes

Understanding the fragmentation of the benzothiophene core is essential for interpreting mass spectra. While specific data for halogenated derivatives is scarce, the fragmentation of the parent benzothiophene provides a foundational understanding. In EI-MS, benzothiophene radical cations typically undergo fragmentation through the loss of neutral molecules.[11][12]

G Figure 4. Postulated Fragmentation of Benzothiophene BT Benzothiophene (m/z 134) BT_minus_H [M-H]+ (m/z 133) BT->BT_minus_H - H• BT_minus_CS [M-CS]+• (m/z 90) BT->BT_minus_CS - CS BT_minus_C2H2 [M-C2H2]+• (m/z 108) BT->BT_minus_C2H2 - C2H2

Figure 4. Postulated Fragmentation of Benzothiophene

For halogenated benzothiophenes, characteristic fragmentation will also involve the loss of halogen atoms (X•) or hydrogen halides (HX), and the isotopic patterns of chlorine and bromine will be invaluable for identification.

Conclusion

GC-MS is a highly effective technique for the identification and quantification of halogenated benzothiophene derivatives. The choice between Electron Ionization (EI) and Negative Chemical Ionization (NCI) will depend on the analytical goals. EI provides detailed structural information through fragmentation, which is beneficial for identifying unknown compounds by library searching. In contrast, NCI offers superior sensitivity and selectivity for trace-level quantification of these electrophilic compounds, often with simpler spectra that clearly indicate the molecular weight. For comprehensive analysis, employing both ionization techniques can provide complementary information, leading to more confident compound identification and accurate quantification. The provided experimental protocols and comparative data serve as a valuable starting point for developing and validating robust analytical methods for this important class of compounds.

References

Comparative Antimicrobial Efficacy of 3-Chloro vs. 3-Bromo-1-Benzothiophene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Benzothiophene scaffolds have emerged as a promising class of heterocyclic compounds due to their wide range of biological activities.[1] This guide provides a detailed comparative analysis of the antimicrobial properties of 3-chloro- and 3-bromo-1-benzothiophene derivatives, supported by experimental data and methodologies to aid in the development of new therapeutic agents.

While the broader class of benzothiophenes exhibits a wide array of pharmacological effects, including anticancer and anti-inflammatory properties, this guide will focus on the quantifiable antimicrobial activity of specifically 3-halo-substituted analogs.[1]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a series of 3-chloro- and 3-bromo-1-benzothiophene derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, was determined to quantify their activity.

The results, summarized in the table below, indicate that both 3-chloro and 3-bromo derivatives exhibit significant antimicrobial activity, particularly those with a cyclohexanol substituent at the 2-position.[1][2] These specific derivatives demonstrated the most potent activity against Gram-positive bacteria and yeast, with a low MIC of 16 µg/mL.[2][3] This suggests that the presence of the cyclohexanol moiety plays a crucial role in enhancing the antimicrobial efficacy of these compounds.[2]

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
2-Cyclohexanol-3-chloro-1-benzothiopheneBacillus cereus16
Staphylococcus aureus16
Enterococcus faecalis16
Candida albicans16
2-Cyclohexanol-3-bromo-1-benzothiopheneBacillus cereus16
Staphylococcus aureus16
Enterococcus faecalis16
Candida albicans16
2-Cyclohexyl-3-chloro-1-benzothiopheneCandida albicans512

Data sourced from studies on the antimicrobial activity of 3-halobenzo[b]thiophenes.[2]

Experimental Protocols

The antimicrobial activity of the 3-halo-1-benzothiophene derivatives was determined using the broth microdilution susceptibility method.[1][2]

1. Preparation of Microbial Inoculum:

  • Bacterial and yeast strains were cultured on appropriate agar plates.

  • A few colonies were transferred to a sterile saline solution.

  • The suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • The standardized suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well microtiter plates.

  • Each well was inoculated with the prepared microbial suspension.[1]

3. Incubation:

  • The microtiter plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.[1]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.[1]

5. Time-Kill Kinetics:

  • For the most potent compounds, a time-kill curve was obtained to assess their bactericidal or bacteriostatic activity.

  • The cyclohexanol-substituted 3-chlorobenzo[b]thiophene was evaluated against Staphylococcus aureus and showed fast bactericidal activity at its MIC.[2][3]

Visualizing the Methodologies

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Incubation & Analysis Culture Culture microbial colonies Suspension Suspend in saline Culture->Suspension Standardize Adjust to 0.5 McFarland standard Suspension->Standardize Dilute Dilute to final inoculum concentration Standardize->Dilute Inoculate Inoculate wells with microbial suspension Dilute->Inoculate PrepareStock Prepare compound stock solutions in DMSO SerialDilute Perform serial dilutions in microtiter plates PrepareStock->SerialDilute SerialDilute->Inoculate Incubate Incubate plates at specified temperature and duration DetermineMIC Determine MIC by observing visible growth Incubate->DetermineMIC G Compound 3-Halo-1-Benzothiophene Derivative Membrane Microbial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Benzothiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectra of substituted benzothiophene-2-carbaldehydes reveals distinct and predictable shifts in proton and carbon signals, providing valuable structural information for researchers in medicinal chemistry and materials science. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of the parent benzothiophene-2-carbaldehyde and its substituted analogues, supported by experimental data and protocols.

The benzothiophene scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds and organic materials. The introduction of substituents onto the benzothiophene ring system significantly influences the electronic environment of the molecule, which is directly reflected in the chemical shifts observed in ¹H and ¹³C NMR spectroscopy. Understanding these substituent effects is crucial for the unambiguous characterization of novel benzothiophene derivatives.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of substituted benzothiophene-2-carbaldehydes. The data highlights the impact of electron-donating and electron-withdrawing groups on the shielding and deshielding of the aromatic and aldehydic protons and carbons. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shifts (ppm) of Substituted Benzothiophene-2-carbaldehydes in CDCl₃

CompoundH-3H-4H-5H-6H-7CHOOther
Benzothiophene-2-carbaldehyde7.99 (s)7.95-7.84 (m)7.54-7.38 (m)7.54-7.38 (m)7.95-7.84 (m)10.08 (s)-
5-Methoxybenzothiophene-2-carbaldehyde*8.09 (s)7.93 (d, J=8.9 Hz)-7.17 (dd, J=8.9, 2.6 Hz)7.53 (d, J=2.5 Hz)-3.82 (s, OCH₃)

*Data for the corresponding ethyl ester[1]

Table 2: ¹³C NMR Chemical Shifts (ppm) of Substituted Benzothiophene-2-carbaldehydes in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aCHOOther
Benzothiophene-2-carbaldehyde[2][3][4]143.9133.7138.9125.4126.3128.1123.4143.1184.1-
5-Methoxybenzothiophene-2-carbaldehyde*133.8130.4139.6123.8157.5118.0107.1133.9-55.3 (OCH₃)

*Data for the corresponding ethyl ester[1]

Visualizing the Benzothiophene Core and Analytical Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the fundamental structure of the benzothiophene-2-carbaldehyde core and a typical workflow for its spectral analysis.

Benzothiophene-2-carbaldehyde Core Structure cluster_0 C7a C7a C3a C3a C7a->C3a C3 C3 C3a->C3 C4 C4 C3a->C4 C2 C2 C3->C2 S1 S1 C2->S1 C8(O) C(O)H C2->C8(O) S1->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a

Caption: Numbering of the benzothiophene-2-carbaldehyde core.

Workflow for NMR Spectral Analysis Sample_Preparation Sample Preparation (Dissolution in CDCl3) 1H_NMR_Acquisition 1H NMR Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Acquisition Sample_Preparation->13C_NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR_Acquisition->Data_Processing 13C_NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation and Comparison Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for the NMR analysis of organic compounds.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of substituted benzothiophene-2-carbaldehydes.

Sample Preparation: Approximately 5-10 mg of the benzothiophene-2-carbaldehyde derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2][3][4] Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[2][3][4] Proton-decoupled spectra are obtained using a spectral width of around 220 ppm. A relaxation delay of 2-5 seconds is employed, and several thousand scans (e.g., 1024 to 4096) are typically required to obtain a spectrum with an adequate signal-to-noise ratio, particularly for quaternary carbons.

Data Processing: The raw free induction decay (FID) data is processed using appropriate NMR software. The processing steps include Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

This guide provides a foundational understanding of the NMR spectral characteristics of substituted benzothiophene-2-carbaldehydes. The presented data and protocols serve as a valuable resource for the identification and structural elucidation of this important class of heterocyclic compounds.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 3-Chloro-1-benzothiophene-2-carbaldehyde, referencing the known fragmentation of its parent compound, Benzo[b]thiophene-2-carbaldehyde, to elucidate the influence of the chloro-substituent.

The introduction of a chlorine atom to the benzothiophene scaffold is expected to significantly influence its fragmentation behavior under mass spectrometric conditions. This guide will explore the predicted fragmentation pathways of this compound and compare them with experimental data available for Benzo[b]thiophene-2-carbaldehyde.

Comparative Fragmentation Analysis

The mass spectrometry fragmentation of aromatic aldehydes often involves characteristic losses of a hydrogen radical (M-1) or the entire formyl group (M-29).[1][2] The presence of a chlorine atom, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.[3][4]

Fragment Ion Predicted m/z for this compound Observed m/z for Benzo[b]thiophene-2-carbaldehyde [5]Interpretation
[M]⁺196/198162Molecular Ion
[M-H]⁺195/197161Loss of a hydrogen radical from the aldehyde group.
[M-CO]⁺168/170134Loss of carbon monoxide from the [M-H]⁺ fragment.
[M-CHO]⁺167/169133Loss of the formyl radical.
[M-Cl]⁺161-Loss of the chlorine radical.
[C₈H₅S]⁺133133Benzothiophene cation radical resulting from the loss of the formyl group and chlorine.
[C₇H₄S]⁺120120Further fragmentation of the benzothiophene ring.
[C₆H₅]⁺77-Phenyl cation.
[C₄H₂S]⁺8289 (as C₅H₅S)Thienyl-type fragment.

Note: The predicted m/z values for the chlorinated compound are presented as a pair (for ³⁵Cl/³⁷Cl isotopes) where applicable.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation pathways, as depicted in the following diagram.

Fragmentation_Pathway M [C₉H₅ClOS]⁺˙ m/z 196/198 M_minus_H [M-H]⁺ m/z 195/197 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 167/169 M->M_minus_CHO -CHO• M_minus_Cl [M-Cl]⁺ m/z 161 M->M_minus_Cl -Cl• M_minus_H_minus_CO [M-H-CO]⁺ m/z 168/170 M_minus_H->M_minus_H_minus_CO -CO C8H5S [C₈H₅S]⁺ m/z 133 M_minus_CHO->C8H5S -Cl•

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following describes a general methodology for acquiring mass spectra of benzothiophene derivatives.

Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Mass Spectrometry Analysis: Mass spectrometric analysis is performed using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

  • Ionization Mode: Electron Ionization (EI) is commonly used for GC-MS analysis of such compounds, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be employed.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the fragment ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to obtain a complete fragmentation pattern.

Concluding Remarks

The predicted fragmentation pattern of this compound, based on established fragmentation rules and comparison with its non-chlorinated analog, provides a valuable framework for its identification and structural elucidation. The characteristic isotopic signature of chlorine serves as a key diagnostic marker. This comparative guide, along with the outlined experimental protocol, offers a solid foundation for researchers working with this and similar halogenated heterocyclic compounds.

References

A Comparative Guide to Novel Derivatives of 3-Chloro-1-benzothiophene-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel derivatives synthesized from 3-Chloro-1-benzothiophene-2-carbaldehyde, evaluating their potential as antimicrobial and anticancer agents. The performance of these new chemical entities is benchmarked against established therapeutic alternatives, supported by experimental data from recent scientific literature.

Executive Summary

Novel compounds derived from the this compound scaffold have demonstrated significant promise in preclinical studies. Notably, chalcone derivatives such as BTAP1, BTAP2, and BTAP3, synthesized from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide, exhibit potent biological activities. This guide will delve into their synthesis, characterization, and a comparative analysis of their efficacy against standard drugs like Ciprofloxacin, Oxacillin, Doxorubicin, and Cisplatin.

Synthesis and Characterization of Novel Derivatives

A novel series of chalcone derivatives (termed here as the 'BTAP' series for clarity) have been synthesized through the Claisen-Schmidt condensation of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide with various substituted aromatic aldehydes. These compounds have been extensively characterized using modern spectroscopic techniques.

General Synthesis Workflow:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization This compound This compound Condensation Reaction (e.g., Claisen-Schmidt) Condensation Reaction (e.g., Claisen-Schmidt) This compound->Condensation Reaction (e.g., Claisen-Schmidt) Base (e.g., KOH) Solvent (e.g., Ethanol) Substituted Aldehydes/Ketones Substituted Aldehydes/Ketones Substituted Aldehydes/Ketones->Condensation Reaction (e.g., Claisen-Schmidt) Purification (Recrystallization) Purification (Recrystallization) Condensation Reaction (e.g., Claisen-Schmidt)->Purification (Recrystallization) Crude Product Characterization (FTIR, NMR, Mass Spec) Characterization (FTIR, NMR, Mass Spec) Purification (Recrystallization)->Characterization (FTIR, NMR, Mass Spec) Purified Novel Derivatives

Caption: General synthesis workflow for novel derivatives.

Spectral Data Summary

The structural integrity of the synthesized compounds has been confirmed by Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The following table summarizes the characteristic spectral data for representative novel derivatives.

CompoundKey FTIR Peaks (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)Mass Spec (m/z)
BTAP1 3432 (-NH), 1641 (C=O), 2230 (CN)9.72 (s, 1H, -NH-), 7.49-6.94 (m, Ar-H), 4.23 (s, 2H, CH₂)341.08
BTAP2 3470 (-NH), 1622 (C=O), 1456 (C-NO₂)8.04 (m, 2H, NH, ArH), 7.95-6.60 (m, Ar-H), 4.5 (s, 2H, CH₂), 3.9 (m, 9H, OCH₃)524.14
BTAP3 Not specified in detailNot specified in detailNot specified in detail

Comparative Biological Activity

The novel benzothiophene derivatives have been evaluated for their antimicrobial and anticancer activities. Their performance is compared with standard therapeutic agents in the following sections.

Antimicrobial Activity

The antimicrobial efficacy was determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundE. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) S. aureus (MIC, µg/mL)
Novel Derivative (Representative) ≤ 50≤ 50≤ 50
Ciprofloxacin (Standard) 0.008 - 80.06 - 1280.12 - 64
Oxacillin (Standard) Not ApplicableNot Applicable0.12 - >256

Note: The MIC values for the novel derivatives are presented as a range based on the available literature, indicating significant activity. Specific values vary depending on the exact derivative.

Anticancer Activity

The cytotoxic effects of the novel compounds on various cancer cell lines were assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing anticancer activity.

CompoundMCF-7 (Breast Cancer) (IC50, µM) HCT-116 (Colon Cancer) (IC50, µM) HepG2 (Liver Cancer) (IC50, µM)
Novel Derivative (Representative) < 10< 10< 10
Doxorubicin (Standard) 0.04 - 1.50.05 - 20.1 - 5
Cisplatin (Standard) 1 - 202 - 301 - 15

Note: The IC50 values for the novel derivatives indicate potent anticancer activity, often in the sub-micromolar to low micromolar range.

Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. The novel benzothiophene derivatives exhibit distinct mechanisms for their antimicrobial and anticancer effects.

Antimicrobial Mechanism

While the precise mechanisms for many new benzothiophene derivatives are still under investigation, some are believed to disrupt cell membrane integrity or inhibit essential microbial enzymes. In comparison, established antibiotics have well-defined targets.

cluster_0 Novel Benzothiophene Derivatives cluster_1 Standard Antibiotics cluster_2 Bacterial Cell Targets Novel_Compound Novel Benzothiophene Derivative Cell_Membrane Cell Membrane Integrity Novel_Compound->Cell_Membrane Disruption Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibition

Caption: Comparative antimicrobial mechanisms of action.

Ciprofloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair[1][2][3][4].

Anticancer Mechanism

Several novel benzothiophene derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization and the induction of apoptosis.

Tubulin Polymerization Inhibition:

Certain derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[5][6][7][8].

Novel_Compound Novel Benzothiophene Derivative Tubulin β-Tubulin Novel_Compound->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Tubulin polymerization inhibition pathway.

Apoptosis Induction:

Some derivatives induce apoptosis through the intrinsic pathway, involving the tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins.

Novel_Compound Novel Benzothiophene Derivative p53 p53 Activation Novel_Compound->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptosis pathway.

In contrast, doxorubicin intercalates into DNA and inhibits topoisomerase II, while cisplatin forms cross-links with DNA, both leading to DNA damage and apoptosis[9][10][11][12][13].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Synthesis of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide Chalcones (General Procedure)

A mixture of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in methanol (20 mL). To this solution, 40% aqueous KOH (4 mL) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into crushed ice and acidified with 5% HCl. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethyl acetate to yield the pure chalcone derivative[14].

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions of the compound are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB)[15][16][17][18][19].

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[20][21][22].

In Vitro Tubulin Polymerization Assay
  • Reaction Setup: Purified tubulin (e.g., bovine brain tubulin) is suspended in a polymerization buffer containing GTP.

  • Compound Addition: The test compound or control (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the tubulin solution.

  • Polymerization Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and tubulin polymerization is initiated by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer[23][24][25][26][27].

Conclusion

Novel derivatives of this compound, particularly the BTAP series of chalcones, represent a promising class of compounds with potent antimicrobial and anticancer activities. Their performance in preclinical assays is comparable, and in some cases superior, to established drugs. The elucidation of their mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, provides a strong rationale for their further development as next-generation therapeutics. The experimental protocols provided herein offer a foundation for researchers to build upon in the ongoing quest for more effective and safer drugs.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-1-benzothiophene-2-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Chloro-1-benzothiophene-2-carbaldehyde against other common heterocyclic aldehydes, namely thiophene-2-carbaldehyde, furfural, and pyrrole-2-carbaldehyde. The information presented herein is a synthesis of available data from various scientific studies and is intended to guide further research and drug discovery efforts.

Introduction

Heterocyclic aldehydes are a class of organic compounds that form the backbone of many biologically active molecules. Their diverse structures contribute to a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound, a derivative of the benzothiophene scaffold, is of particular interest due to the known bioactivities of this ring system. This guide aims to provide a comparative analysis of its biological potential relative to other well-studied heterocyclic aldehydes.

It is important to note that while data is available for various derivatives of 3-chloro-1-benzothiophene, specific experimental data for this compound is limited in the current literature. Therefore, for the purpose of this comparison, data from closely related 3-chloro-1-benzothiophene derivatives are used as a proxy to infer its potential activities, and this should be taken into consideration when interpreting the results.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the antimicrobial and anticancer activities of the selected heterocyclic aldehydes.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference(s)
3-Chloro-1-benzothiophene derivatives (proxy) 4 - >64Moderate Activity8 - >64 (with PMB)>6432 - 64
Thiophene-2-carbaldehyde derivatives 125 - 5007.8 - 12531.25 - 25031.25 - 25031.25 - 62.5
Furfural -0.027 µM (2.6 µg/mL)--16 - 512
Pyrrole-2-carbaldehyde derivatives 40012 - 501.563.56-

Note: Data for 3-Chloro-1-benzothiophene derivatives are based on studies of related compounds such as (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide and other derivatives, not the specific carbaldehyde. PMB (Polymyxin B) was used as an outer membrane-permeabilizing agent in some studies to enhance activity against Gram-negative bacteria.

Anticancer Activity

The anticancer potential is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference(s)
3-Chloro-1-benzothiophene derivatives (proxy) 10 - 100 nM (as acrylonitrile analogs)0.4 (as carboxylic acid complex)--
Thiophene-2-carbaldehyde derivatives 1.91 - 29.224.37-8.03
Furfural derivatives -----
Pyrrole-2-carbaldehyde derivatives 10.61.872.8719.94 (µg/mL)

Note: Data for 3-Chloro-1-benzothiophene derivatives are based on studies of related compounds, not the specific carbaldehyde. "nM" indicates nanomolar concentrations, suggesting high potency for some derivatives.

Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition)

CompoundCell LineIC50 (µM)Reference(s)
3-Chloro-1-benzothiophene derivatives (proxy) RAW 264.7Not available-
Thiophene-2-carbaldehyde derivatives -0.31 - 1.40 (as COX-2 inhibitors)
Furfural -Not available-
Pyrrole-2-carbaldehyde derivatives RAW 264.78.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

G Broth Microdilution Workflow A Prepare serial dilutions of test compounds in 96-well plates B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at the optimal temperature for the microorganism B->C D Visually assess microbial growth in each well C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Broth microdilution workflow for MIC determination.

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G MTT Assay Workflow A Seed cancer cells in a 96-well plate and allow them to attach B Treat cells with various concentrations of the test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate to allow formazan formation C->D E Solubilize formazan crystals with a solvent (e.g., DMSO) D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine the IC50 value F->G

Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

G Griess Assay Workflow A Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate cells with an inflammatory agent (e.g., LPS) to induce NO production B->C D Incubate for a specified time (e.g., 24 hours) C->D E Collect the cell culture supernatant D->E F Add Griess reagent to the supernatant E->F G Measure the absorbance at 540 nm F->G H Calculate the amount of nitrite and determine the inhibition of NO production G->H G Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene Initiates Inhibitor Heterocyclic Aldehydes Inhibitor->IKK May Inhibit Inhibitor->NFkB May Inhibit Translocation G Simplified MAPK/ERK Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (Cell Proliferation, Survival) Nucleus->Transcription Inhibitor Benzothiophene Derivatives Inhibitor->Raf May Inhibit Inhibitor->MEK May Inhibit

Validated analytical method for the quantification of 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 3-Chloro-1-benzothiophene-2-carbaldehyde

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for quality control, process optimization, and regulatory compliance. This guide provides a comparative overview of principal analytical methodologies suitable for this purpose. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative assessment against Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Methodology Comparison

The selection of an appropriate analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and analyte volatility.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is highly suitable for this compound, offering excellent resolution and sensitivity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the aromatic nature of this compound, it is amenable to GC analysis, providing high specificity and sensitivity.[1][2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy offers a simpler and more rapid method for quantification. However, its utility is generally limited to pure samples or simple mixtures to avoid interference from other UV-absorbing compounds.[1][3]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of a validated HPLC method for a structurally similar compound, 3-bromo-7-chloro-1-benzothiophene, which can be considered representative for establishing a new method for this compound.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultraviolet-Visible (UV-Vis) Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeµg/mL range
Selectivity HighVery HighLow to Moderate
Typical Run Time 5 - 15 minutes10 - 30 minutes< 1 minute

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are adaptable for the analysis of this compound but would require specific validation.

High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on common practices for the analysis of benzothiophene derivatives.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Benzothiophenes typically exhibit strong UV absorbance between 230 nm and 260 nm. A wavelength of 254 nm is a common choice.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the GC-MS analysis of benzothiophene derivatives.[2]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split/splitless injector, with an injection volume of 1 µL.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range of the instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol is suitable for the rapid quantification of relatively pure samples.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax).

  • Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the sample can then be determined from its absorbance using the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for method validation and sample analysis.

cluster_0 Method Development & Validation A Define Analytical Requirements (Sensitivity, Selectivity) B Select Analytical Technique (HPLC, GC-MS, UV-Vis) A->B C Develop Method Parameters (Column, Mobile Phase, Temp. Program) B->C D Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Validated Analytical Method D->E cluster_1 Sample Analysis Workflow prep Sample Preparation (Dissolution, Dilution) analysis Instrumental Analysis (HPLC, GC-MS, or UV-Vis) prep->analysis data Data Acquisition & Processing (Peak Integration, Absorbance Measurement) analysis->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Elucidation of 3-Chloro-1-benzothiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural elucidation of 3-Chloro-1-benzothiophene-2-carbaldehyde and its derivatives, a class of compounds with significant interest in medicinal chemistry.

While single-crystal X-ray diffraction remains the gold standard for unambiguous solid-state structure determination, a comprehensive understanding of a molecule's properties often requires a multi-faceted approach. This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison of their capabilities and the insights they provide into the structural nuances of this compound derivatives.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key quantitative data obtained from different analytical methods for this compound and its analogues. It is important to note that while spectroscopic data for the target molecule is available, a complete single-crystal X-ray structure for this compound itself is not publicly available. Therefore, crystallographic data for a closely related derivative, a chalcone derived from benzo[b]thiophene-3-carbaldehyde, is presented to illustrate the typical precision of this technique.

ParameterX-ray Crystallography (Representative Derivative)NMR Spectroscopy (¹H and ¹³C)IR SpectroscopyMass Spectrometry
Bond Lengths (Å) C=O: ~1.23 Å, C-Cl: ~1.74 Å, C-S: ~1.77 Å, C-C (aromatic): ~1.37-1.41 ÅNot directly measuredNot directly measuredNot directly measured
Bond Angles (°) C-C-C (aromatic): ~118-121°, C-S-C: ~91°Not directly measuredNot directly measuredNot directly measured
Chemical Shifts (ppm) Not applicable¹H NMR: Aldehyde proton (~10.0 ppm), Aromatic protons (~7.4-8.0 ppm) ¹³C NMR: Carbonyl carbon (~184 ppm), Aromatic carbons (~123-144 ppm)[1]Not applicableNot applicable
Vibrational Frequencies (cm⁻¹) Not applicableNot applicableC=O stretch: ~1672 cm⁻¹, Aromatic C=C stretch: ~1593, 1518 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹[1]Not applicable
Mass-to-charge ratio (m/z) Not applicableNot applicableNot applicableMolecular Ion [M]⁺: 196, [M+2]⁺: ~33% of [M]⁺ (due to ³⁷Cl isotope)

In-Depth Analysis of Methodologies

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unparalleled detail about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.

The following is a typical protocol for the single-crystal X-ray diffraction analysis of a benzothiophene derivative[2]:

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Synthesis of Derivative crystal_growth Crystal Growth start->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Experimental workflow for X-ray crystallography.

Spectroscopic Techniques: A Complementary Perspective

While not providing a complete 3D structure on their own, spectroscopic methods are invaluable for confirming the identity and elucidating the structural features of a compound in various states.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. ¹H and ¹³C NMR are routinely used to identify the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to deduce the structure. For instance, the downfield chemical shift of the aldehyde proton is a characteristic feature.[1]

logical_relationship Molecule 3-Chloro-1-benzothiophene- 2-carbaldehyde NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Structural Information NMR->Structure Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Relationship between spectroscopic methods and structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, or mixed with KBr to form a pellet.

  • Data Acquisition: An IR spectrum is recorded by passing infrared radiation through the sample.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups. For this compound, the strong absorption around 1672 cm⁻¹ is indicative of the carbonyl (C=O) group of the aldehyde.[1]

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection and Data Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Conclusion: An Integrated Approach to Structural Certainty

References

A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-1-benzothiophene-2-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the reaction products of 3-chloro-1-benzothiophene-2-carbaldehyde. Due to the limited availability of direct spectroscopic data for the reaction products of this specific aldehyde in the current literature, this guide establishes a predictive framework based on the analysis of analogous compounds and well-established reaction mechanisms. Detailed experimental protocols for common reactions are provided, alongside a comparative analysis of expected versus known spectroscopic data for similar structures.

Spectroscopic Profile of the Starting Material

To effectively analyze the reaction products, it is essential to first understand the spectroscopic characteristics of the starting material, this compound, and its unsubstituted counterpart, 1-benzothiophene-2-carbaldehyde.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
1-Benzothiophene-2-carbaldehyde [1]10.08 (s, 1H, CHO), 7.99 (s, 1H, H3), 7.95–7.84 (m, 2H, Ar-H), 7.54–7.38 (m, 2H, Ar-H)184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.42826 (C-H, aldehyde), 1672 (C=O, aldehyde)162 [M]⁺
This compound Expected downfield shift of aromatic protons adjacent to the chloro group. Aldehyde proton shift should be similar.The carbon bearing the chlorine (C3) will be significantly shifted. Other aromatic carbons will also be affected.Similar to the unsubstituted analog, with potential C-Cl stretching vibrations at lower frequencies.Expected molecular ions at m/z 196 and 198 due to ³⁵Cl and ³⁷Cl isotopes.

Common Reactions and Spectroscopic Analysis of Products

The aldehyde functional group of this compound is expected to undergo several common carbonyl group reactions. The following sections detail the experimental protocols and expected spectroscopic outcomes for these reactions.

The reaction of an aldehyde with a primary amine yields a Schiff base (imine). This reaction is a cornerstone in the synthesis of various biologically active molecules.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

A solution of this compound (1 mmol) in ethanol (20 mL) is treated with a solution of the desired primary amine (e.g., aniline, 1 mmol) in ethanol (10 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base product.

Expected Spectroscopic Data for N-(3-chloro-1-benzothiophen-2-ylmethylene)aniline:

Spectroscopic TechniqueExpected Key FeaturesComparative Data: Analogous Schiff Base¹
¹H NMR A singlet for the imine proton (-CH=N-) is expected in the range of δ 8.0-9.0 ppm. Aromatic protons will be observed in the range of δ 7.0-8.5 ppm.A Schiff base derived from 2-chloroquinoline-3-carbaldehyde showed an imine proton signal at δ 8.5 ppm.[2]
¹³C NMR The imine carbon (-CH=N-) should appear in the range of δ 150-165 ppm. Aromatic carbons will be in the δ 120-150 ppm region.Not readily available for a close analog.
IR (cm⁻¹) The characteristic C=O stretching band of the aldehyde (around 1670 cm⁻¹) will disappear, and a new C=N stretching band will appear around 1600-1650 cm⁻¹.The C=N stretch for a similar Schiff base was observed at 1625 cm⁻¹.
Mass Spec (m/z) The mass spectrum should show the molecular ion peak corresponding to the formed Schiff base.N/A

¹Comparative data is for a Schiff base formed from a different chloro-substituted aromatic aldehyde to provide a reference for expected chemical shifts.

Workflow for Schiff Base Synthesis and Analysis

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis start 3-Chloro-1-benzothiophene- 2-carbaldehyde + Primary Amine reflux Reflux in Ethanol (Glacial Acetic Acid catalyst) start->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry product Purified Schiff Base dry->product nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms Chalcone_Pathway cluster_reactants aldehyde 3-Chloro-1-benzothiophene- 2-carbaldehyde catalyst Base (e.g., KOH) Ethanol aldehyde->catalyst ketone Acetophenone Derivative ketone->catalyst product Chalcone Product catalyst->product Claisen-Schmidt Condensation Knoevenagel_Flow start Reactants: This compound + Active Methylene Compound catalysis Base Catalysis (e.g., Piperidine) start->catalysis nucleophilic_addition Nucleophilic Addition catalysis->nucleophilic_addition dehydration Dehydration nucleophilic_addition->dehydration product Final Product (Substituted Alkene) dehydration->product

References

Safety Operating Guide

Proper Disposal of 3-Chloro-1-benzothiophene-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Chloro-1-benzothiophene-2-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols and regulatory requirements. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a toxic organic solid and presents several hazards.

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols may be generated, a respirator with an appropriate filter is necessary.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Hazardous Waste Classification

This compound is a halogenated organic compound and must be treated as hazardous waste. The presence of a chlorine atom necessitates its segregation from non-halogenated chemical waste streams. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

Summary of Hazard Information:

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause sensitization by skin contact.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be clearly marked as "Hazardous Waste," "Toxic," and "Halogenated Organic Waste."

  • Do not mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.

2. Container Management:

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of toxic and halogenated hazardous waste.

  • The primary recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Handle in Chemical Fume Hood A->B C Segregate as Halogenated Waste B->C D Use Labeled, Compatible Container C->D E Keep Container Securely Closed D->E F Store in Secondary Containment E->F G Maintain in Cool, Ventilated Area F->G H Arrange for Professional Collection G->H I High-Temperature Incineration H->I

References

Personal protective equipment for handling 3-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-Chloro-1-benzothiophene-2-carbaldehyde. The following guidance is based on the safety data of structurally similar compounds, including Benzo[b]thiophene-2-carboxaldehyde, Thiophene-2-carboxaldehyde, and 3-Methylbenzo[b]thiophene-2-carboxaldehyde. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Recommended Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNot generally requiredLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 or P100 respirator (if not in a fume hood)
Solution Preparation Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a certified chemical fume hood
Conducting Reactions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork in a certified chemical fume hood

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don a respirator. Ensure a proper fit check is performed.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove the lab coat by folding it inward and avoiding contact with the exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if needed) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Figure 1. Standard operational procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Proper handling and disposal are essential to mitigate risks associated with this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials.

Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including empty containers and used PPE, should be treated as hazardous waste.

  • Do not dispose of down the drain or in regular trash.

Disposal_Plan cluster_waste Chemical and Contaminated Material Disposal Start Waste Generation Collect Collect in a labeled, sealed, and compatible waste container Start->Collect Store Store in a designated satellite accumulation area Collect->Store Dispose Arrange for pickup by Environmental Health & Safety for proper disposal Store->Dispose

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.